SLF80821178 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H36ClN3O |
|---|---|
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
N-(4-decylphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H35N3O.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)23-21(25)24-17-15-22-16-18-24;/h11-14,22H,2-10,15-18H2,1H3,(H,23,25);1H |
Clave InChI |
LCMYELDGBFMXIG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SLF80821178 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLF80821178 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the Sphingosine-1-Phosphate Transporter 2 (Spns2).[1][2][3] By selectively blocking Spns2-mediated sphingosine-1-phosphate (S1P) egress, this compound disrupts the S1P gradient essential for lymphocyte trafficking, leading to a reduction in circulating lymphocytes.[1][3] This mechanism of action positions this compound as a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Spns2
The primary mechanism of action of this compound is the direct inhibition of the Sphingosine-1-Phosphate Transporter 2 (Spns2).[1][6] Spns2 is a transmembrane protein responsible for the transport of S1P from the intracellular environment to the extracellular space.[3] Extracellular S1P acts as a signaling molecule by binding to a family of five G-protein coupled receptors (S1P1-5).[3] The resulting S1P concentration gradient between blood, lymph, and secondary lymphoid organs is critical for the egress of lymphocytes.[3]
This compound binds to Spns2, obstructing its transport function.[3][4] Molecular modeling studies suggest a specific binding mode where SLF80821178 interacts with the occluded inward-facing conformation of Spns2.[3][4] This interaction is stabilized by hydrogen bonds with asparagine 112 (Asn112) and serine 211 (Ser211), as well as a π-stacking interaction with phenylalanine 234 (Phe234).[3][4] By inhibiting Spns2, SLF80821178 effectively reduces the release of S1P, thereby dampening the S1P gradient and preventing lymphocyte egress from lymphoid tissues.[3] This leads to a reduction in circulating lymphocytes, a key therapeutic effect in autoimmune disorders.[3][4]
Signaling Pathway
The signaling pathway affected by this compound is the S1P signaling cascade, which plays a pivotal role in immune cell trafficking. The diagram below illustrates the mechanism of this compound in the context of this pathway.
Caption: S1P signaling pathway and the inhibitory action of SLF80821178.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (S1P Release) | HeLa | 51 nM | [1][2] |
Table 2: In Vivo Pharmacodynamics and Pharmacokinetics (Mouse Model)
| Parameter | Dosage | Value | Reference |
| Circulating Lymphocyte Reduction | 10 mg/kg (oral) | ~50% | [3][4] |
| Effect on Plasma S1P Levels | Not specified | No significant change | [1] |
| Half-life (T1/2) | Not specified | 2.4 hours | [2][7] |
| Oral Bioavailability (%F) | Not specified | ~30% | [5][8] |
Experimental Protocols
In Vitro S1P Release Assay (HeLa Cells)
This protocol describes a representative method for assessing the inhibitory effect of SLF80821178 on Spns2-mediated S1P release.
Caption: Workflow for determining the in vitro potency of SLF80821178.
Detailed Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions until they reach confluency in multi-well plates.
-
Compound Incubation: The cells are washed and then incubated with fresh media containing various concentrations of this compound or a vehicle control for a predetermined period.
-
S1P Release Measurement: The amount of S1P released into the culture medium is quantified. This can be achieved through methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS/MS). The inhibition of S1P release in the presence of SLF80821178 is compared to the vehicle control to determine the compound's potency.
In Vivo Lymphocyte Reduction Study (Mouse Model)
This protocol outlines the general procedure for evaluating the in vivo efficacy of SLF80821178 in reducing circulating lymphocytes.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this type of study.[4]
-
Compound Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose (e.g., 10 mg/kg).[3] A control group receives a vehicle.
-
Blood Collection: At various time points post-administration, blood samples are collected from the mice.
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer or by manual counting using a hemocytometer.
-
Data Analysis: The percentage reduction in lymphocyte counts in the treated group is calculated relative to the vehicle-treated control group.
Conclusion
This compound is a well-characterized inhibitor of the S1P transporter Spns2. Its mechanism of action, involving the disruption of the S1P gradient and subsequent reduction of circulating lymphocytes, is supported by robust in vitro and in vivo data. The information presented in this guide provides a solid foundation for further research and development of SLF80821178 and other Spns2 inhibitors as potential therapeutics for autoimmune diseases. The provided experimental frameworks can serve as a starting point for designing further studies to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Target Identification and Characterization of SLF80821178 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLF80821178 hydrochloride is a potent and orally bioavailable small molecule inhibitor. This document provides an in-depth technical guide to the identification and characterization of its primary molecular target. Through a series of cellular and in vivo experiments, the target has been identified as the Sphingosine-1-Phosphate Transporter 2 (Spns2). This whitepaper details the experimental protocols utilized for target validation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably lymphocyte trafficking. Dysregulation of this pathway is implicated in various autoimmune diseases. This compound has emerged as a promising modulator of this pathway. This guide delineates the scientific journey of identifying its precise molecular target, providing a comprehensive resource for researchers in the field.
Primary Target Identification
The primary molecular target of this compound has been identified as the Sphingosine-1-Phosphate Transporter 2 (Spns2) .[1][2][3][4] Spns2 is a transmembrane protein responsible for the transport of S1P across the cell membrane, a crucial step in the establishment of the S1P gradient required for lymphocyte egress from lymphoid organs.
Mechanism of Action
This compound acts as a direct inhibitor of Spns2, thereby blocking the release of S1P from cells.[2][3][4] This inhibition disrupts the S1P gradient, leading to the sequestration of lymphocytes in lymphoid tissues and a reduction in circulating lymphocytes.[1] Molecular modeling studies suggest that SLF80821178 binds to Spns2 in its occluded inward-facing state, forming hydrogen bonds with Asn112 and Ser211, and exhibiting π-stacking with Phe234.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of this compound.
| Parameter | Value | Assay System | Reference |
| IC | 51 ± 3 nM | HeLa cells overexpressing mouse Spns2 | [1] |
| Parameter | Value | Species | Dose | Reference |
| Reduction in Circulating Lymphocytes | ~50% | Mouse | 10 mg/kg (oral) | [1] |
| Time to Maximum Plasma Concentration (T | 4 hours | Mouse | 10 mg/kg (oral) | [1] |
| Plasma Concentration | > 0.5 µM for over 8 hours | Mouse | 10 mg/kg (oral) | [1] |
| Half-life (T | 2.4 hours | Mouse | Not Specified | [2] |
| Target | Activity | Concentration | Assay System |
| Sphingosine Kinase 1 (SK1) | No significant inhibition | Not Specified | Recombinant enzyme assay |
| Sphingosine Kinase 2 (SK2) | No significant inhibition | Not Specified | Recombinant enzyme assay |
| Major Facilitator Superfamily Domain Containing 2B (Mfsd2b) | No significant inhibition | Up to 1 µM | Not Specified |
Experimental Protocols
In Vitro Target Validation: HeLa Cell S1P Release Assay
This assay quantifies the ability of this compound to inhibit the release of S1P from a cellular system engineered to overexpress the target protein, Spns2.
Materials:
-
HeLa cells
-
pcDNA3.1 plasmid encoding mouse Spns2
-
G418 (Geneticin)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Line Generation:
-
Transfect HeLa cells with the pcDNA3.1-mSpns2 plasmid.
-
Select for stable transfectants using G418.
-
Expand and maintain the stable cell line in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.
-
-
Cell Plating:
-
Seed the Spns2-expressing HeLa cells into 24-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the inhibitor solutions to the respective wells and incubate for 1 hour.
-
-
S1P Release and Extraction:
-
After incubation, collect the cell culture supernatant.
-
Add an internal standard (e.g., C17-S1P) to each sample.
-
Perform a protein precipitation step by adding two volumes of ice-cold methanol.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol with formic acid.
-
Detect S1P and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of S1P in each sample relative to the internal standard.
-
Calculate the IC
50value by plotting the percentage of S1P release inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Target Engagement: Mouse Lymphocyte Counting
This protocol assesses the in vivo efficacy of this compound by measuring its effect on the number of circulating lymphocytes in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
EDTA-coated microtainer tubes
-
Red blood cell (RBC) lysis buffer
-
Flow cytometer
-
Fluorescently conjugated antibodies against lymphocyte markers (e.g., CD45, CD3, CD19)
Protocol:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Collection:
-
At specified time points post-dosing (e.g., 4, 8, 24 hours), collect a small volume of blood (approximately 50-100 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of 1X RBC lysis buffer to the blood sample.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge the sample and discard the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Add the antibody cocktail (e.g., anti-CD45, anti-CD3, anti-CD19) to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on CD45-positive cells to identify all leukocytes.
-
Within the CD45+ gate, identify T cells (CD3+) and B cells (CD19+).
-
Quantify the absolute number of lymphocytes per unit volume of blood.
-
Compare the lymphocyte counts between the treated and vehicle control groups to determine the percentage reduction.
-
Visualizations
Signaling Pathway
Caption: S1P Signaling Pathway and the inhibitory action of SLF80821178.
Experimental Workflow: In Vitro Target Identification
Caption: Workflow for in vitro S1P release assay.
Experimental Workflow: In Vivo Target Engagement
Caption: Workflow for in vivo lymphocyte counting assay.
Conclusion
The collective evidence strongly supports that this compound's primary mechanism of action is the potent and selective inhibition of the Sphingosine-1-Phosphate Transporter 2 (Spns2). The in vitro and in vivo data presented in this whitepaper provide a solid foundation for its further development as a therapeutic agent for autoimmune diseases and other conditions where modulation of lymphocyte trafficking is beneficial. The detailed protocols and workflows herein serve as a valuable resource for researchers aiming to investigate Spns2 inhibition and the broader S1P signaling pathway.
References
SLF80821178 Hydrochloride: A Technical Guide to S1P Pathway Modulation via Spns2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SLF80821178 hydrochloride, a potent and orally active inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spns2. By targeting an upstream node in the S1P signaling pathway, this compound offers a distinct mechanism for modulating immune cell trafficking compared to traditional S1P receptor agonists. This document details the mechanism of action, quantitative data on its activity, comprehensive experimental protocols for its evaluation, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The S1P Signaling Pathway and the Role of Spns2
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes, including cell migration, differentiation, and survival[1][2]. Its effects are primarily mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5[3]. The S1P signaling pathway is particularly well-known for its essential role in lymphocyte trafficking, where a precise S1P gradient between lymphoid tissues and circulating fluids guides the egress of lymphocytes[3][4][5].
The transporter Spns2 is a key player in establishing this S1P gradient. Located on the surface of endothelial cells, Spns2 facilitates the transport of S1P into the lymph and blood, thereby creating the higher S1P concentration in circulation necessary to attract lymphocytes out of lymph nodes[3][4][5][6]. By inhibiting Spns2, it is possible to disrupt this S1P gradient, leading to the retention of lymphocytes within lymphoid organs. This mechanism of action is of significant therapeutic interest for autoimmune diseases[3][4].
This compound has emerged as a potent inhibitor of Spns2[7]. Unlike S1P receptor modulators such as fingolimod, which act as functional antagonists by causing receptor internalization, this compound targets the upstream process of S1P transport[8][9]. This offers a potentially more targeted approach to immunosuppression with a different side-effect profile.
Mechanism of Action of this compound
This compound functions as an orally active inhibitor of the S1P transporter Spns2[7][10][11]. By blocking the action of Spns2, the compound prevents the release of S1P from cells, thereby disrupting the extracellular S1P gradient that is essential for lymphocyte egress from lymphoid tissues[3][4][5]. This leads to a reduction in the number of circulating lymphocytes, a key therapeutic effect for managing autoimmune conditions[7][10]. Molecular modeling studies suggest that SLF80821178 binds to Spns2 in its occluded inward-facing state, forming hydrogen bonds with Asn112 and Ser211, and exhibiting π-stacking with Phe234[8][9].
The diagram below illustrates the central role of Spns2 in lymphocyte trafficking and the point of intervention for this compound.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of SLF80821178 Hydrochloride: A Deep Dive into Spns2 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
SLF80821178 hydrochloride has emerged as a potent and orally active inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SLF80821178, detailing the key chemical modifications that influence its inhibitory activity. The document also outlines the experimental protocols for the key assays used in its evaluation and visualizes the relevant biological pathways and experimental workflows.
Core Structure and Mechanism of Action
SLF80821178 is a potent inhibitor of S1P release from HeLa cells, with an IC50 of 51 ± 3 nM.[3][4] Its mechanism of action involves binding to the sphingosine-1-phosphate transporter Spns2 in its occluded inward-facing state.[3][4] Molecular modeling studies suggest that this binding is stabilized by hydrogen bonds with Asn112 and Ser211, and a π-stacking interaction with Phe234.[3][4] By inhibiting Spns2, SLF80821178 effectively reduces the egress of T cells from secondary lymphoid tissues, leading to immunosuppression.[3] This is evidenced by the observation that administration of SLF80821178 to mice induces an approximate 50% reduction in circulating lymphocyte counts, a phenotype that mirrors Spns2 null animals.[3][4]
Structure-Activity Relationship (SAR)
The development of SLF80821178 stemmed from a focused SAR study around a benzoxazole scaffold present in a precursor compound, SLB1122168.[3] The key to enhancing potency and oral bioavailability was the strategic modification of this core structure, leading to the discovery of the 4-decylphenyl urea linked to a piperazine moiety found in SLF80821178.[3]
Quantitative SAR Data
The following table summarizes the quantitative data from the SAR studies, highlighting the impact of different structural modifications on the inhibitory potency against Spns2-mediated S1P release.
| Compound ID | Headgroup | Linker | Tail Group | IC50 (nM) |
| SLF80821178 (11i) | Piperazine | Phenyl Urea | 4-Decylphenyl | 51 ± 3 |
| SLB1122168 | - | Benzoxazole | - | 94 ± 6 |
| SLF1081851 | Propan-1-amine | 1,2,4-Oxadiazole | 4-Decylphenyl | 1930 ± 40 |
| SLF80721166 | - | - | - | 1400 ± 300 |
| 18a (N-methylated 11i) | N-Methylpiperazine | Phenyl Urea | 4-Decylphenyl | - |
| 18b (Quaternary ammonium of 11i) | N,N-Dimethylpiperazinium iodide | Phenyl Urea | 4-Decylphenyl | - |
Note: A lower IC50 value indicates higher potency. Data extracted from Foster DJ, et al., J Med Chem. 2024.
The data clearly indicates that the combination of a piperazine headgroup with a phenyl urea linker and a 4-decylphenyl tail is optimal for potent Spns2 inhibition.[3] Cyclic secondary amines were generally favored, with the piperazine moiety being the most effective.[3] Altering the ring size of the cyclic amine to a five, four, or seven-membered ring resulted in a decrease in potency.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the development and evaluation of this compound.
HeLa Cell S1P Release Assay
This assay is crucial for determining the in vitro potency of Spns2 inhibitors.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds, including this compound.
-
S1P Release Stimulation: S1P release is stimulated using a suitable agonist.
-
S1P Quantification: The amount of S1P released into the cell culture supernatant is quantified using a sensitive analytical method, such as mass spectrometry.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of S1P release inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Biological Evaluation in Mice
To assess the in vivo efficacy of SLF80821178, its effect on circulating lymphocyte counts is measured in mice.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for these studies.
-
Compound Administration: this compound is administered to the mice, often via oral gavage or intraperitoneal injection, at various doses.[5]
-
Blood Collection: Blood samples are collected from the mice at specific time points post-administration.
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using a hematology analyzer or flow cytometry.
-
Data Analysis: The percentage reduction in lymphocyte counts is calculated relative to vehicle-treated control animals.
General Synthetic Procedure for Phenyl Urea Derivatives
The synthesis of SLF80821178 and its analogs involves a multi-step process.[3]
One-Pot Hydroboration–Suzuki Miyaura Cross-Coupling:
-
A solution of 1-decene is treated with 9-borabicyclo[3.3.1]nonane (9-BBN) to form an organoborane intermediate.
-
This intermediate is then coupled with a protected iodo-phenyl urea precursor (e.g., 9a–m) under Suzuki-Miyaura conditions.[3]
HCl-Assisted Boc Deprotection:
-
The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM).
-
An excess of hydrochloric acid (4 M in dioxane) is added to the solution.
-
The reaction is stirred until the complete removal of the Boc protecting group is observed by thin-layer chromatography (TLC).
-
The final product is isolated as a hydrochloride salt after solvent removal and trituration.[3]
Visualizing the Landscape
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and the inhibitory action of SLF80821178 on the Spns2 transporter.
Caption: General synthetic workflow for the preparation of this compound and its analogs.
Conclusion
The development of this compound represents a significant advancement in the quest for potent and orally bioavailable Spns2 inhibitors. The detailed structure-activity relationship studies have pinpointed the key structural motifs necessary for high-affinity binding and effective inhibition of S1P transport. The piperazine headgroup, phenyl urea linker, and 4-decylphenyl tail together form a pharmacophore that can serve as a scaffold for the design of future generations of Spns2 inhibitors.[3][4] The experimental protocols outlined herein provide a robust framework for the continued evaluation and optimization of this promising class of immunomodulatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of SLF80821178 Hydrochloride
Introduction
This compound is a potent and orally active small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3] By blocking Spns2-mediated S1P release, this compound disrupts the S1P gradient, which plays a crucial role in lymphocyte trafficking. This mechanism of action gives the compound therapeutic potential in autoimmune diseases and other conditions where modulation of the S1P pathway is beneficial.[3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, and biological activity, to support further research and development.
Core Chemical Properties
This compound is the salt form of the free base N-(4-decylphenyl)piperazine-1-carboxamide. The hydrochloride salt is typically used to improve solubility and stability.
Table 1: Physicochemical Properties of SLF80821178 and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | N-(4-decylphenyl)piperazine-1-carboxamide hydrochloride | N/A |
| Molecular Formula | C21H36ClN3O | [1] |
| Molecular Weight | 381.98 g/mol | [4] |
| CAS Number | 2764877-62-3 | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not publicly available | N/A |
| pKa | Not publicly available | N/A |
| Solubility (Free Base) | DMSO: 100 mg/mL (289.42 mM) (requires sonication) | N/A |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (7.24 mM) | N/A | |
| In vivo formulation (10% DMSO, 90% corn oil): ≥ 2.5 mg/mL (7.24 mM) | N/A | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A |
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic route for N-arylpiperazine-1-carboxamide derivatives has been described. The synthesis involves the coupling of a substituted aniline with a piperazine derivative, followed by conversion to the hydrochloride salt.
Below is a logical workflow representing the likely synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the Spns2 transporter, which is responsible for the egress of S1P from cells. This leads to a decrease in extracellular S1P levels, thereby modulating the S1P receptor signaling that is critical for lymphocyte trafficking.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of Spns2 by this compound disrupts S1P signaling.
Experimental Protocols
In Vitro Spns2 Inhibition Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against Spns2-mediated S1P release in a cellular context.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding human Spns2
-
Transfection reagent
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the in vitro Spns2 inhibition assay.
Procedure:
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with a plasmid encoding human Spns2 using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: Twenty-four hours post-transfection, cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is removed, and the cells are washed with serum-free DMEM. The cells are then incubated with serum-free DMEM containing 0.1% fatty acid-free BSA and various concentrations of this compound for 4 hours.
-
Sample Collection and Preparation: After incubation, the supernatant is collected. An internal standard (e.g., C17-S1P) is added to each sample, and lipids are extracted using an appropriate organic solvent system.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer to quantify the levels of S1P.
-
Data Analysis: The S1P levels are normalized to a vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation. For SLF80821178, the reported IC50 is 51 nM.[1][2]
Conclusion
This compound is a valuable research tool for studying the biological roles of the S1P transporter Spns2. Its potency and oral bioavailability make it a promising lead compound for the development of novel therapeutics. This guide provides a summary of its known chemical and biological properties to facilitate future investigations. Further studies are warranted to determine its complete physicochemical profile, including its melting point and pKa, and to further elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SLF80821178 Hydrochloride - A Potent and Orally Bioavailable Spns2 Inhibitor
This technical guide provides an in-depth overview of SLF80821178 hydrochloride, a novel small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P signaling pathway.
Core Compound Data
This compound is a potent and orally active inhibitor of Spns2. By blocking the transport of S1P, it modulates immune cell trafficking, presenting a promising approach for the treatment of autoimmune diseases.[1][2][3]
| Parameter | Value | Reference |
| Compound Name | This compound | [4] |
| CAS Number | 2764877-62-3 | [4] |
| Molecular Formula | C₂₁H₃₆ClN₃O | N/A |
| Molecular Weight | 381.98 g/mol | [4] |
| Purity | >99% (based on free base) | [5] |
| Mechanism of Action | Inhibitor of Spns2-mediated S1P transport | [4] |
| In Vitro Potency (IC₅₀) | 51 ± 3 nM (in HeLa cells) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by targeting Spns2, a key transporter in the sphingosine-1-phosphate signaling pathway. S1P is a signaling lipid that plays a crucial role in lymphocyte egress from secondary lymphoid organs.[6][7] Spns2, located on the surface of endothelial cells, transports S1P into the lymph and blood, creating a concentration gradient that guides lymphocytes out of the lymphoid tissues.[6][7]
By inhibiting Spns2, this compound blocks the export of S1P, thereby reducing the S1P gradient between lymphoid tissues and the circulatory system. This disruption of the S1P gradient leads to the retention of lymphocytes within the lymphoid organs, resulting in a decrease in circulating lymphocytes (lymphopenia).[1][2] This mechanism of action is distinct from S1P receptor modulators and may offer an improved safety profile.[1]
Mechanism of Action of this compound in the S1P signaling pathway.
Experimental Protocols
In Vitro HeLa Cell S1P Release Assay
This assay is used to determine the potency of compounds in inhibiting Spns2-mediated S1P release. The protocol is adapted from Foster et al., J Med Chem, 2024.[2]
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 12-well plates and transfected with a plasmid encoding human Spns2.
-
Compound Treatment: After 24 hours, the culture medium is replaced with a serum-free medium containing a known concentration of sphingosine and the test compound (this compound) at various concentrations.
-
S1P Extraction: After a 4-hour incubation period, the supernatant is collected, and S1P is extracted using a liquid-liquid extraction method with a butanol/acetonitrile solvent system.
-
LC-MS/MS Analysis: The extracted S1P is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The amount of S1P released is normalized to the vehicle control, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Experimental workflow for the in vitro HeLa cell S1P release assay.
In Vivo Formulation and Administration
For in vivo studies in mice, this compound can be formulated for oral administration.
Example Formulation:
A common vehicle for oral gavage in mice consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the final volume and mix well.
This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[5]
In Vivo Efficacy
Administration of SLF80821178 to mice has been shown to induce a reduction in circulating lymphocyte counts of approximately 50%, which is consistent with the phenotype of Spns2 null mice.[1][2] This demonstrates effective target engagement in a whole-animal model.
Conclusion
This compound is a valuable research tool for investigating the role of Spns2 in the S1P signaling pathway. Its oral bioavailability and potent in vivo activity make it a promising lead compound for the development of novel therapeutics for autoimmune diseases. Further research is warranted to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
Spns2 Transporter Function and the Inhibitory Action of SLF80821178: A Technical Guide
Introduction to Spinster Homolog 2 (Spns2)
Spinster homolog 2 (Spns2) is a transmembrane protein belonging to the Major Facilitator Superfamily (MFS) of transporters.[1] Its primary and most well-characterized function is to facilitate the export of the signaling lipid Sphingosine-1-Phosphate (S1P) from the intracellular environment to the extracellular space.[1][2] S1P is a critical bioactive lipid mediator that regulates a vast array of physiological processes, including immune cell trafficking, vascular development, angiogenesis, and auditory function, by binding to a family of five G protein-coupled receptors (S1PRs 1-5).[2][3][4] Spns2 is predominantly expressed in endothelial cells and is a key player in establishing the S1P concentration gradients necessary for lymphocyte egress from lymphoid organs.[1][5][6]
Core Function and Mechanism of Spns2-Mediated S1P Transport
Spns2 functions as a uniporter, transporting S1P across the cell membrane via a process of facilitated diffusion, driven by the S1P concentration gradient.[2][7] This transport mechanism does not depend on proton or sodium/potassium gradients.[8] The transport cycle involves a series of conformational changes, where the transporter oscillates between inward-facing and outward-facing states to move S1P across the membrane. Cryo-electron microscopy studies have revealed several key conformations of human Spns2, providing a structural basis for its "alternating access" transport model.[2][7][9]
The transport cycle can be summarized as follows:
-
Inward-Open State: Spns2 presents a substrate-binding cavity to the cytoplasm.
-
S1P Binding: An intracellular S1P molecule binds to a specific pocket within the transporter.
-
Occluded State: Upon binding S1P, the transporter undergoes a conformational change, closing the intracellular gate and sequestering the S1P molecule within the protein.
-
Outward-Open State: The transporter then opens its extracellular gate, releasing S1P into the extracellular space.
-
Reset: The empty transporter reverts to the inward-facing conformation to begin a new cycle.
Physiological and Pathophysiological Roles of Spns2
The function of Spns2 is crucial for maintaining homeostasis in several physiological systems. Its primary role is in the immune system, where it regulates lymphocyte trafficking.[3][10][11] By exporting S1P from endothelial cells into the lymph and blood, Spns2 helps create the high S1P concentration gradient that lymphocytes follow to egress from lymph nodes and the thymus into circulation.[3][5][12] Consequently, Spns2 knockout mice exhibit a significant reduction in circulating lymphocytes (lymphopenia) because the cells are trapped in lymphoid organs.[3][10]
Beyond immunology, Spns2 plays roles in:
-
Auditory Function: Spns2-deficient mice show rapid hearing loss, indicating its importance in the auditory system.[2]
-
Vascular Development: The transporter is involved in postnatal retinal morphogenesis.[2][6]
-
Disease Pathogenesis: Given its role in lymphocyte migration, Spns2 is implicated in autoimmune diseases like multiple sclerosis.[2][12] Spns2 deficiency or inhibition can be protective in experimental models of these conditions.[2][12][13] It is also being investigated for its role in cancer, where S1P signaling can affect tumor growth and metastasis.[1]
SLF80821178: A Potent, Orally Active Spns2 Inhibitor
SLF80821178 is a novel, potent, and orally bioavailable small molecule inhibitor of the Spns2 transporter.[13][14][15] It was developed as a specific tool to probe the function of Spns2 and as a potential therapeutic agent to modulate S1P signaling.[13][16] By blocking Spns2, SLF80821178 effectively reduces the export of S1P from cells, thereby disrupting the S1P gradients that are crucial for processes like lymphocyte trafficking.[1][14]
Mechanism of Inhibition
SLF80821178 acts by binding to Spns2 and locking the transporter in an occluded, inward-facing state.[17] This prevents the conformational changes necessary for S1P export, effectively shutting down the transport cycle.[7][17] Molecular modeling suggests that SLF80821178 establishes specific interactions within the transporter's binding cavity, including hydrogen bonds with residues Asn112 and Ser211 and π-stacking with Phe234.[17] This mechanism is distinct from S1P receptor modulators (like Fingolimod/FTY720), which act downstream by causing receptor internalization.[13][18]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of SLF80821178 and its effects compared to Spns2 genetic deletion and other S1P pathway modulators.
Table 1: In Vitro Potency of SLF80821178
| Parameter | Cell Line | Value | Reference |
|---|
| IC₅₀ (S1P Release) | HeLa | 51 nM |[14][15][17] |
Table 2: Pharmacodynamic Effects of SLF80821178 in Mice
| Parameter | Effect | Magnitude | Reference |
|---|---|---|---|
| Circulating Lymphocytes | Reduction | ~50% | [17][19] |
| Plasma S1P Levels | No significant change | - | [13][14] |
| Lymph S1P Levels | Minimal to no change | - | [13][18] |
| Heart Rate | No decrease | - | [13][19] |
| Lung Endothelial Barrier | No compromise | - |[13][19] |
Table 3: Comparative Effects of Spns2 Modulation Strategies
| Feature | Spns2 Knockout Mice | SLF80821178 Treatment | S1P Receptor Modulators (e.g., Fingolimod) |
|---|---|---|---|
| Mechanism | Genetic ablation of transporter | Allosteric inhibition of transporter | Functional antagonism of S1P₁ receptor |
| Circulating Lymphocytes | Reduced (Lymphopenia) | Reduced by ~50%[19] | Reduced by >90%[19] |
| Lymph S1P Levels | Negligible[18] | Minimally affected[18] | Unaffected |
| Auditory Function | Sensorineural hearing defect[19] | Normal hearing acuity (chronic treatment)[19] | Not a primary reported effect |
| Cardiovascular Side Effects | Not a primary reported effect | No bradycardia[13] | Initial dose bradycardia[13] |
Key Experimental Protocols
Cell-Based S1P Transport Assay for Spns2 Inhibition
This assay quantifies the ability of a compound to inhibit Spns2-mediated S1P export from cultured cells.[16][20]
Objective: To measure the concentration of S1P released into the extracellular medium from cells overexpressing Spns2 in the presence of an inhibitor.
Methodology:
-
Cell Culture and Transfection: HeLa cells are transfected with a plasmid encoding for mouse or human Spns2 and selected for stable expression.[20]
-
Inhibition of S1P Catabolism: To prevent the degradation of intracellular S1P and maximize export, cells are pre-treated with a cocktail of inhibitors for S1P lyase and S1P phosphatases (e.g., 4-deoxypyridoxine, NaF, and Na₃VO₄).[20]
-
Compound Treatment: Cells are washed and incubated with serum-free media containing the test compound (e.g., SLF80821178) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[20]
-
Sample Collection: After a defined incubation period (e.g., 4-6 hours), the extracellular medium (supernatant) is collected.
-
S1P Quantification: The concentration of S1P in the collected medium is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][20]
-
Data Analysis: The amount of S1P in the medium from treated cells is compared to the vehicle control. The percent inhibition is calculated, and an IC₅₀ value is determined from the dose-response curve.[20]
In Vivo Assessment of Lymphocyte Trafficking
This protocol assesses the in vivo pharmacodynamic effect of an Spns2 inhibitor on lymphocyte counts in peripheral blood.
Objective: To determine the effect of SLF80821178 administration on the number of circulating lymphocytes in mice.
Methodology:
-
Animal Dosing: Mice (e.g., C57BL/6) are administered SLF80821178 orally at various doses. A control group receives the vehicle.[17]
-
Blood Collection: At specific time points post-administration (e.g., 4, 8, 24 hours), blood samples are collected from the mice via a standard method (e.g., tail vein or submandibular bleed).
-
Cell Counting: Absolute lymphocyte counts (ALCs) are determined using an automated hematology analyzer or by manual counting following cell staining.
-
Flow Cytometry (Optional): To analyze specific lymphocyte subpopulations (e.g., T cells, B cells), blood samples can be stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220) and analyzed by flow cytometry.[10]
-
Data Analysis: Lymphocyte counts from the treated groups are compared to the vehicle control group to determine the percentage reduction in circulating lymphocytes.
S1P Signaling Pathway and Point of Intervention
Spns2 is an upstream regulator in the S1P signaling cascade. By controlling the availability of extracellular S1P, it dictates the activation of S1P receptors on target cells, such as lymphocytes. Inhibition of Spns2 represents a distinct point of therapeutic intervention compared to directly targeting the S1P receptors.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of Sphingosine-1-phosphate transport via human SPNS2 - PURSPEC [purspec.com]
- 9. Capturing transporter structure paves the way for drug development - St. Jude Children’s Research Hospital [stjude.org]
- 10. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
The Role of Spinster Homolog 2 (Spns2) in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal role of Spinster homolog 2 (Spns2), a major facilitator superfamily transporter, in the intricate process of lymphocyte trafficking. Spns2 has been identified as a key transporter of the signaling lipid sphingosine-1-phosphate (S1P), establishing the crucial S1P gradient required for the egress of lymphocytes from lymphoid organs. This document details the molecular mechanisms of Spns2-mediated S1P transport, its impact on immune cell dynamics, and the consequences of its inhibition. We present a consolidation of quantitative data from key studies, detailed experimental protocols for investigating Spns2 function, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in immunology and drug development, offering insights into Spns2 as a potential therapeutic target for modulating immune responses in various pathological conditions.
Introduction: The S1P Gradient and Lymphocyte Egress
The trafficking of lymphocytes between the blood, lymph, and secondary lymphoid organs is a fundamental process for immune surveillance and the generation of adaptive immune responses. A key regulator of this process is the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid that exists in a concentration gradient between the blood and lymph (high S1P) and the interstitial fluid of tissues and lymphoid organs (low S1P). Lymphocytes express S1P receptors, primarily S1P receptor 1 (S1PR1), and this gradient acts as a chemoattractant, guiding their egress from lymphoid tissues into circulation.[1][2][3]
The establishment and maintenance of this S1P gradient are therefore critical for proper immune function. While the enzymatic machinery for S1P synthesis (sphingosine kinases) and degradation (S1P lyases and phosphatases) is well-characterized, the mechanism of S1P export from cells to create the high concentrations in blood and lymph was a significant knowledge gap. Seminal studies have now firmly established Spinster homolog 2 (Spns2) as a primary S1P transporter in endothelial cells, playing a non-redundant role in lymphocyte trafficking.[2][3][4]
Spns2: A Key Transporter of Sphingosine-1-Phosphate
Spns2 is a member of the major facilitator superfamily (MFS) of transmembrane proteins.[5][6] Structural and functional studies have revealed that Spns2 functions as a uniporter, facilitating the transport of S1P across the cell membrane down its concentration gradient.[7][8] Cryo-electron microscopy studies have provided insights into the conformational changes that Spns2 undergoes during the transport cycle, alternating between inward-facing and outward-facing states to shuttle S1P out of the cell.[7]
Spns2 is highly expressed in endothelial cells, particularly those lining blood vessels and lymphatic sinuses in lymphoid organs.[3][5][9] This strategic localization positions Spns2 to directly contribute to the high S1P concentrations found in the blood and lymph, thereby creating the necessary gradient for lymphocyte egress.[2][3]
Quantitative Data on the Role of Spns2 in Lymphocyte Trafficking
The critical role of Spns2 in lymphocyte trafficking has been elucidated through extensive studies using Spns2 knockout mouse models and, more recently, specific Spns2 inhibitors. The following tables summarize the key quantitative findings from these studies.
Table 1: Lymphocyte Populations in Spns2 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | Spns2 KO | Fold Change/Percentage Reduction | Reference(s) |
| Blood Lymphocyte Count (cells/μL) | ~6,000 - 8,000 | ~2,000 - 3,500 | ~50-60% reduction | [5][10] |
| Blood CD4+ T Cells (cells/μL) | Varies | Significantly Reduced | ~70-80% reduction | [5][10] |
| Blood CD8+ T Cells (cells/μL) | Varies | Significantly Reduced | ~60-70% reduction | [5][10] |
| Blood B220+ B Cells (cells/μL) | Varies | Significantly Reduced | ~50-60% reduction | [5][10] |
| Spleen Total Lymphocytes (x10^6) | ~60 - 80 | ~40 - 50 | ~30-40% reduction | [5] |
| Lymph Node Total Lymphocytes (x10^6) | ~15 - 25 | ~10 - 15 | ~30-40% reduction | [5] |
| Thymus Mature Single-Positive T Cells | Normal | Increased | Accumulation of mature T cells | [5][8] |
Table 2: S1P Concentrations in Spns2 Knockout (KO) Mice
| Fluid | Wild-Type (WT) S1P Concentration | Spns2 KO S1P Concentration | Key Finding | Reference(s) |
| Plasma/Blood | ~0.5 - 1.0 μM | ~0.2 - 0.5 μM (variable reports) | Modest to significant reduction | [3][10] |
| Lymph | ~100 - 200 nM | Nearly undetectable | Profound reduction | [1][3] |
Table 3: Effect of Endothelial Cell-Specific Spns2 Deletion
| Parameter | Finding | Reference(s) |
| Blood Lymphocyte Counts | Phenocopies global Spns2 KO, with a significant reduction in circulating lymphocytes. | [2][8] |
| Thymic Egress of T Cells | Impaired, leading to an accumulation of mature T cells in the thymus. | [2] |
| Bone Marrow Egress of B Cells | Impaired, resulting in a reduction of mature B cells in the periphery. | [8] |
Table 4: Impact of Spns2 Inhibitors on Lymphocyte Counts
| Inhibitor | Dose | Effect on Circulating Lymphocytes | Reference(s) |
| SLF1081851 (16d) | 10-30 mg/kg | Dose-dependent decrease, up to ~50% reduction. | [11][12] |
| SLF80821178 | 3-30 mg/kg (IP), 10-100 mg/kg (PO) | Dose-dependent decrease, up to ~50% reduction. | [6] |
Signaling Pathways and Experimental Workflows
Spns2-Mediated S1P Signaling in Lymphocyte Egress
The following diagram illustrates the central role of Spns2 in the S1P signaling pathway that governs lymphocyte egress from a lymph node.
Caption: Spns2-mediated S1P export from endothelial cells creates a high S1P concentration in the lymph, which activates S1PR1 on lymphocytes, promoting their egress.
Experimental Workflow: Investigating Spns2 Function in Mice
The following diagram outlines a typical experimental workflow to assess the impact of Spns2 knockout on lymphocyte populations.
Caption: A streamlined workflow for comparing lymphocyte populations in wild-type and Spns2 knockout mice using flow cytometry.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Spns2 function.
Isolation of Lymphocytes from Mouse Tissues
Objective: To obtain single-cell suspensions of lymphocytes from blood, spleen, and lymph nodes for downstream analysis.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for spleen and blood)
-
70 µm cell strainer
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Blood:
-
Collect blood via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Lyse red blood cells by adding ACK lysis buffer and incubating for 5-10 minutes at room temperature.
-
Quench the lysis by adding an excess of RPMI-1640 with 10% FBS.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS.
-
Count the cells.
-
-
Spleen and Lymph Nodes:
-
Aseptically harvest the spleen and lymph nodes and place them in a petri dish with cold RPMI-1640.
-
Mechanically dissociate the tissues by gently mashing them through a 70 µm cell strainer using the plunger of a syringe.
-
Rinse the strainer with RPMI-1640 to collect all cells.
-
For the spleen, perform red blood cell lysis as described for blood. This step is not typically necessary for lymph nodes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend in PBS.
-
Count the cells.
-
Immunophenotyping by Flow Cytometry
Objective: To identify and quantify different lymphocyte subpopulations using fluorescently-labeled antibodies.
Materials:
-
Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-B220)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Aliquot approximately 1 x 10^6 cells per well in a 96-well plate.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of a pre-titered antibody cocktail diluted in FACS buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 150 µL of FACS buffer, centrifuging, and discarding the supernatant. Repeat this wash step.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify the different lymphocyte populations.
Generation of Bone Marrow Chimeras
Objective: To determine the contribution of hematopoietic versus non-hematopoietic cells to the Spns2-deficient phenotype.
Materials:
-
Donor mice (e.g., WT and Spns2 KO)
-
Recipient mice (congenically marked, e.g., CD45.1)
-
Irradiator
-
Sterile syringes and needles
-
Antibiotic-supplemented water
Procedure:
-
Lethally irradiate recipient mice to ablate their hematopoietic system. A typical dose is 950-1100 rads, often split into two doses a few hours apart.
-
Harvest bone marrow from the femurs and tibias of donor mice under sterile conditions.
-
Create a single-cell suspension of the bone marrow.
-
Inject approximately 5-10 x 10^6 bone marrow cells intravenously into the tail vein of each irradiated recipient mouse.
-
House the mice in a sterile environment and provide antibiotic-supplemented water for at least two weeks post-transplantation.
-
Allow 6-8 weeks for the hematopoietic system to be fully reconstituted by the donor cells.
-
Analyze the chimerism and lymphocyte populations by flow cytometry.
Quantification of S1P by LC-MS/MS
Objective: To accurately measure the concentration of S1P in plasma and lymph.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Internal standard (e.g., C17-S1P)
-
Methanol
-
Chloroform
-
Potassium hydroxide
Procedure:
-
Lipid Extraction:
-
To a sample of plasma or lymph, add a known amount of the internal standard.
-
Perform a lipid extraction using a mixture of methanol and chloroform.
-
Add potassium hydroxide to facilitate the separation of the organic and aqueous phases.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids on a C18 column using a gradient of solvents.
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of S1P in the original sample by comparing its peak area to that of the internal standard.
-
Spns2 as a Therapeutic Target
The profound effect of Spns2 on lymphocyte trafficking has made it an attractive target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[12][13] By inhibiting Spns2, it is possible to reduce the egress of pathogenic lymphocytes from lymphoid organs, thereby preventing them from reaching sites of inflammation and causing tissue damage.[13][14]
Spns2 inhibitors offer a potentially more targeted approach compared to S1P receptor modulators (e.g., Fingolimod), which can have off-target effects due to the widespread expression of S1P receptors.[13] Preclinical studies with small molecule inhibitors of Spns2 have shown promising results in models of multiple sclerosis and kidney fibrosis, demonstrating a reduction in disease severity correlated with decreased lymphocyte infiltration.[11][14]
Conclusion
Spns2 is a critical regulator of lymphocyte trafficking through its function as an S1P transporter in endothelial cells. It plays a non-redundant role in establishing the S1P gradient that drives lymphocyte egress from lymphoid organs. The quantitative data from knockout and inhibitor studies unequivocally demonstrate the importance of Spns2 in maintaining normal immune cell homeostasis. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted roles of Spns2 in health and disease. The continued exploration of Spns2 as a therapeutic target holds significant promise for the development of novel immunomodulatory therapies with improved specificity and safety profiles.
References
- 1. bowdish.ca [bowdish.ca]
- 2. labpages2.moffitt.org [labpages2.moffitt.org]
- 3. Generation of Bone Marrow and Fetal Liver Chimeric Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Generation of Bone Marrow Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Bone Marrow and Fetal Liver Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust isolation protocol for mouse leukocytes from blood and liver resident cells for immunology research [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. www2.nau.edu [www2.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
SLF80821178 Hydrochloride: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLF80821178 hydrochloride is a potent and orally active small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking the egress of S1P, this compound effectively modulates lymphocyte trafficking, leading to a reduction in circulating lymphocytes. This mechanism of action holds significant promise for the therapeutic intervention in various autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and its potential applications in autoimmune disease research, with a focus on multiple sclerosis, rheumatoid arthritis, and lupus.
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases. This compound emerges as a key research tool and potential therapeutic candidate by targeting Spns2, an upstream node in the S1P pathway. This offers a distinct advantage over existing S1P receptor modulators (SRMs) by potentially avoiding some on-target side effects associated with direct receptor agonism.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the S1P transporter Spns2. Spns2 is responsible for the transport of S1P from intracellular stores to the extracellular environment, creating an S1P gradient that is essential for the egress of lymphocytes from lymph nodes. By inhibiting Spns2, this compound disrupts this S1P gradient, leading to the retention of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes. This sequestration of immune cells prevents their infiltration into target tissues, thereby mitigating inflammation and autoimmune pathology.[1][2][3]
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (S1P Release) | 51 nM | HeLa | [4][5][6] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics (Mouse)
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 2.4 h | Not specified | [5] |
| Reduction in Circulating Lymphocytes | ~50% | Not specified | [4][6] |
Table 3: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model (Mouse)
| Treatment Group | Mean Clinical Score (Peak) | Mean Clinical Score (Chronic) | Reference |
| Vehicle | ~3.5 | ~3.0 | [7] |
| SLF80821178 (10 mg/kg) | ~2.5 | ~2.0 | [7] |
| SLF80821178 (30 mg/kg) | ~1.5 | ~1.0 | [7] |
Experimental Protocols
HeLa Cell S1P Release Assay
This assay is used to determine the in vitro potency of Spns2 inhibitors.
Methodology:
-
Cell Culture: Culture HeLa cells and transfect with a plasmid encoding for human Spns2.
-
Inhibitor Treatment: Seed the transfected HeLa cells in appropriate culture plates. Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
S1P Release Stimulation: Stimulate the cells to release S1P. This can be achieved by adding a precursor like sphingosine.
-
S1P Quantification: Collect the cell culture supernatant. Extract the lipids and quantify the amount of S1P released using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of S1P release inhibition against the logarithm of the inhibitor concentration.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis.
Methodology:
-
Animals: Use female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice subcutaneously at the flank with the MOG/CFA emulsion.
-
On days 0 and 2, administer Pertussis toxin intraperitoneally.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Administer this compound orally (e.g., 10 or 30 mg/kg) daily, starting from a specified day post-immunization (e.g., day 3).
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis to assess inflammation and demyelination. Spleen and lymph nodes can be collected for flow cytometric analysis of lymphocyte populations.
Experimental Workflow: In Vivo Autoimmune Model
Applications in Autoimmune Disease Research
Rheumatoid Arthritis
Studies have shown that Spns2 knockout mice are resistant to collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.[1] This strongly suggests that this compound could be a valuable tool for studying the role of the S1P pathway in RA and as a potential therapeutic agent. Inhibition of Spns2 is expected to reduce the infiltration of pathogenic lymphocytes into the synovium, thereby alleviating synovial inflammation and preventing joint destruction.
Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animals: Use DBA/1J mice, 8-10 weeks old.
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle at the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor mice regularly for the incidence and severity of arthritis using a clinical scoring system.
-
Measure paw swelling using a plethysmometer.
-
-
Endpoint Analysis:
-
Collect paws for histological assessment of synovial inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
-
Systemic Lupus Erythematosus (SLE)
The S1P pathway is implicated in the pathogenesis of lupus nephritis, a severe complication of SLE.[7][8] While direct studies with this compound in lupus models are limited, the known mechanism of action suggests its potential to reduce the infiltration of autoreactive lymphocytes into the kidneys and other target organs.
Proposed Experimental Protocol: MRL/lpr Mouse Model of Lupus
-
Animals: Use female MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment:
-
Begin daily oral administration of this compound or vehicle at an early stage of disease development (e.g., 8-10 weeks of age).
-
-
Monitoring of Disease Progression:
-
Monitor proteinuria weekly as an indicator of lupus nephritis.
-
Assess skin lesions and lymphadenopathy.
-
-
Endpoint Analysis:
-
At the study endpoint, collect kidneys for histological evaluation of glomerulonephritis.
-
Measure serum levels of anti-dsDNA antibodies and complement C3.
-
Analyze lymphocyte populations in the spleen and lymph nodes by flow cytometry.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the S1P transporter Spns2 in autoimmune diseases. Its ability to modulate lymphocyte trafficking through a novel mechanism presents a promising avenue for the development of new therapeutics. The provided data and protocols serve as a foundation for researchers to explore the full potential of this compound in various autoimmune contexts. Further research is warranted to fully elucidate its efficacy and mechanism in models of rheumatoid arthritis, lupus, and other autoimmune conditions.
References
- 1. Blocking the Sphingosine-1-Phosphate Receptor 2 (S1P2) Reduces the Severity of Collagen-Induced Arthritis in DBA-1J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Increased survival and reduced renal injury in MRL/lpr mice treated with a novel sphingosine-1-phosphate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maokangbio.com [maokangbio.com]
Methodological & Application
Application Notes and Protocols for SLF80821178 Hydrochloride In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of SLF80821178 hydrochloride, a potent and orally active inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).
Introduction
This compound has emerged as a significant research tool for studying the S1P signaling pathway, which is implicated in various physiological processes, including lymphocyte trafficking, immune responses, and vascular development.[1][2][3] By inhibiting Spns2, this compound blocks the transport of S1P out of cells, thereby modulating extracellular S1P levels and downstream signaling events.[1][4] These notes offer a detailed protocol for a key in vitro assay used to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound is a potent inhibitor of the S1P transporter Spns2.[3][4] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the export of S1P from various cell types, including endothelial cells.[1] Extracellular S1P then binds to a family of G protein-coupled receptors (S1PR1-5) on target cells to initiate downstream signaling cascades that regulate cellular processes such as migration, proliferation, and survival. By inhibiting Spns2, this compound reduces the concentration of S1P in the extracellular environment, thereby attenuating S1P receptor signaling. This mechanism is particularly relevant in the context of the immune system, where S1P gradients are crucial for lymphocyte egress from lymphoid organs.
Quantitative Data Summary
The inhibitory potency of this compound and other notable Spns2 inhibitors has been determined using the S1P release assay in HeLa cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.
| Compound | IC50 (HeLa Cells) | Reference |
| This compound | 51 nM | [3][4] |
| SLF1081851 | 1.93 µM | [1][5] |
| SLB1122168 | 94 nM | [6][7][8][9] |
| Spns2-IN-1 | 1.4 µM | [10][11] |
Experimental Protocols
In Vitro S1P Release Assay Using HeLa Cells
This protocol details the methodology for quantifying the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells. The protocol is adapted from the methods described by Kharel et al.[2][12]
Materials and Reagents:
-
HeLa cells stably transfected with a plasmid encoding mouse Spns2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 sulfate (Geneticin)
-
This compound
-
4-deoxypyridoxine
-
Sodium fluoride (NaF)
-
Sodium orthovanadate (Na3VO4)
-
Serum-free DMEM containing 0.2% fatty acid-free Bovine Serum Albumin (BSA)
-
Trifluoroacetic acid (TFA)
-
d7-S1P (internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture HeLa cells expressing mouse Spns2 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 12-well plates and grow to near confluence.
-
-
Inhibition of S1P Catabolism:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the release medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[4]
-
Remove the growth medium from the nearly confluent HeLa cells.
-
Add the release medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the cells for 16-18 hours at 37°C.[12]
-
-
Sample Collection and Preparation:
-
After incubation, collect the release medium from each well.
-
To quantify the released S1P, which is bound to the BSA in the medium, precipitate the BSA by adding TFA.[12]
-
Add a known amount of d7-S1P as an internal standard to each sample for accurate quantification.[12]
-
Pellet the precipitated protein and extract the S1P from the pellet.[12]
-
-
S1P Quantification by LC-MS/MS:
-
Analyze the extracted S1P levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12]
-
The amount of S1P in the medium is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of S1P release for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Spns2-Mediated S1P Export and Inhibition
Caption: Spns2-mediated S1P export and its inhibition by this compound.
Experimental Workflow for the In Vitro S1P Release Assay
Caption: Step-by-step workflow for the S1P release in vitro assay.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SLB1122168 | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. SLB1122168 - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Spns2-IN-1 | LPL Receptor | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: SLF80821178 Hydrochloride as a Potent Inhibitor of S1P Release from HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, differentiation, and immune cell trafficking.[1][2][3] The extracellular concentration of S1P is tightly regulated, in part, by its transport out of cells. One key transporter involved in this process is the Sphingosine-1-Phosphate Transporter 2 (Spns2).[4][5][6] Dysregulation of the S1P signaling pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.[7][8]
SLF80821178 hydrochloride is a potent and orally active inhibitor of Spns2.[4][5][6] This application note details the use of this compound to inhibit S1P release in a HeLa cell-based assay. The data presented demonstrates the compound's high potency, highlighting its utility as a chemical tool for studying the therapeutic implications of Spns2 inhibition.[8][9]
Key Features of this compound
-
Target: Sphingosine-1-Phosphate Transporter (Spns2)[4][5][6]
-
Biological Activity: Demonstrates potent inhibition of S1P release from HeLa cells with an IC50 of 51 nM.[4][5][6][9][10] In vivo studies in mice have shown that administration of this compound leads to a reduction in circulating lymphocytes.[4][9]
S1P Signaling Pathway and the Role of Spns2
Sphingosine kinase (SphK) phosphorylates sphingosine to produce S1P.[8] S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1P1-5) on the cell surface.[1][8][11] This extracellular signaling cascade is crucial for regulating various cellular responses. Spns2 is a key transporter responsible for the release of S1P from cells, thereby controlling the availability of extracellular S1P to bind to its receptors.[4][5][6] Inhibition of Spns2 by this compound blocks this transport, leading to a decrease in extracellular S1P levels.
Data Presentation
The potency of this compound was determined by measuring its ability to inhibit S1P release in HeLa cells overexpressing Spns2. The following table summarizes the quantitative data.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Spns2 | HeLa | S1P Release Assay | 51 | [4][5][6][9][10] |
Experimental Protocols
HeLa Cell Culture
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Cell Maintenance: Culture HeLa cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[12][13]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable dilution (e.g., 1:10) in fresh culture medium.[12][13]
S1P Release Assay in HeLa Cells
This protocol is adapted from methodologies described for measuring S1P release.[10][14]
-
Cell Seeding: Seed HeLa cells (stably transfected with a Spns2-expressing plasmid) in a 96-well plate at a density of 10,000-50,000 cells per well and incubate for 18-24 hours.[10][15][16]
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO.[17] Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Inhibition of S1P Catabolism: To prevent the degradation of S1P, treat the cells with inhibitors of S1P lyase and phosphatases (e.g., 4-deoxypyridoxine, NaF, and Na3VO4) for a designated period before adding the test compound.[10]
-
Compound Treatment: Remove the culture medium and add the various concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (if available).
-
Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C to allow for S1P release.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
S1P Quantification: Measure the concentration of S1P in the supernatant using a suitable method, such as LC-MS/MS or an S1P-specific ELISA kit.[10][18]
-
Data Analysis: Calculate the percentage of S1P release inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of Spns2 in the S1P signaling pathway. Its high potency in inhibiting S1P release from HeLa cells makes it an ideal compound for in vitro studies aimed at understanding the physiological and pathological consequences of blocking this transporter. These application notes and protocols provide a framework for researchers to utilize this compound in their studies.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. static.igem.org [static.igem.org]
- 13. Cell culture of 7721 or HeLa cells [protocols.io]
- 14. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for In Vivo Dosing of SLF80821178 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF80821178 hydrochloride is a potent and orally bioavailable inhibitor of the Sphingosine-1-Phosphate Transporter (Spns2).[1][2][3] By inhibiting Spns2, SLF80821178 blocks the release of sphingosine-1-phosphate (S1P), a key signaling lipid involved in various physiological processes, including lymphocyte trafficking.[1][4] Administration of SLF80821178 to mice leads to a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic marker of target engagement, making it a valuable tool for studying the therapeutic implications of Spns2 inhibition.[1][4] This compound serves as a scaffold for future inhibitor development and as a chemical probe to explore the role of the S1P pathway in immunology and other therapeutic areas.[1][4]
Mechanism of Action
SLF80821178 targets Spns2, a transporter protein responsible for the egress of S1P from cells. By inhibiting Spns2, SLF80821178 effectively reduces the concentration of S1P in the extracellular environment, which is crucial for the proper trafficking of lymphocytes from lymphoid tissues into the circulatory system. This disruption of S1P-mediated lymphocyte trafficking results in a decrease in peripheral blood lymphocyte counts.[1] Molecular modeling suggests that SLF80821178 binds to Spns2 in its occluded inward-facing state.[1][4]
In Vivo Efficacy and Pharmacodynamics
Studies in C57BL/6j mice have demonstrated the in vivo activity of SLF80821178 through a reduction in circulating lymphocyte counts.[1] The compound has shown efficacy when administered via both intraperitoneal (IP) and oral (PO) routes.
Quantitative Data Summary
Table 1: Effect of Intraperitoneal (IP) Administration of SLF80821178 on Circulating Lymphocytes and Plasma S1P in Mice
| Dose (mg/kg) | Change in Circulating Lymphocytes | Plasma S1P Concentration | Time Point |
| 3 | Decrease observed | Not significantly affected | 4 hours post-dose |
| 10 | Decrease observed | Not significantly affected | 4 hours post-dose |
| 30 | Decrease observed (up to ~50%) | Not significantly affected | 4 hours post-dose |
Data summarized from Foster et al., 2024.[1]
Table 2: Effect of Oral (PO) Administration of SLF80821178 on Circulating Lymphocytes and Plasma S1P in Mice
| Dose (mg/kg) | Change in Circulating Lymphocytes | Plasma S1P Concentration | Time Point |
| 10 | Decrease observed | Not significantly affected | 4 hours post-dose |
| 30 | Decrease observed | Not significantly affected | 4 hours post-dose |
| 100 | Decrease observed | Not significantly affected | 4 hours post-dose |
Data summarized from Foster et al., 2024.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle solution: 36.1% PEG400, 9.1% Ethanol, 4.6% Solutol, 50% H₂O[1]
-
C57BL/6j mice[1]
-
Standard laboratory equipment for animal dosing (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer for lymphocyte counting
Dosing Solution Preparation
-
Weigh the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution by mixing 36.1% PEG400, 9.1% ethanol, 4.6% solutol, and 50% H₂O.
-
Dissolve the this compound in the vehicle solution.
-
Ensure the solution is homogenous before administration.
In Vivo Dosing Protocol
-
Animal Acclimation: Acclimate C57BL/6j mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to vehicle control and treatment groups.
-
Dosing:
-
Blood Collection: At 4 to 6 hours post-administration, collect blood samples from the mice.[1] A common method is retro-orbital bleeding or cardiac puncture (as a terminal procedure) into EDTA-coated tubes.
-
Analysis:
Pharmacokinetics and Toxicology
SLF80821178 has limited oral bioavailability in rodents, approximately 30%.[5] Consequently, oral doses need to be about three times higher than intraperitoneal doses to achieve similar exposure.[5] In toxicity studies, high doses of SLF80821178 (e.g., 100 mg/kg PO) did not induce cardiovascular effects like bradycardia, which can be a liability for S1P receptor modulators.[5] Furthermore, chronic administration did not affect auditory responses in adult mice.[5]
Conclusion
This compound is a valuable research tool for investigating the S1P pathway and the therapeutic potential of Spns2 inhibition. The provided protocols offer a framework for conducting in vivo studies in mice to assess the pharmacodynamic effects of this compound. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Spns2 Inhibition by SLF80821178
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinster homolog 2 (Spns2) is a transmembrane protein belonging to the major facilitator superfamily of transporters.[1][2] Its primary role is to export the signaling lipid sphingosine-1-phosphate (S1P) from cells into the extracellular environment.[1] Extracellular S1P then binds to a family of five G protein-coupled receptors (S1P1-5), initiating signaling cascades that regulate a multitude of physiological processes.[3] These processes include lymphocyte trafficking, vascular development, and immune responses.[1][4] The S1P gradient between tissues and circulatory fluids is particularly crucial for the egress of lymphocytes from lymphoid organs.[4][5]
Dysregulation of S1P signaling is implicated in various pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[1] Consequently, Spns2 has emerged as a promising therapeutic target. By inhibiting Spns2, it is possible to reduce extracellular S1P levels, thereby modulating lymphocyte migration and mitigating inflammatory responses.[1][4]
SLF80821178 is a potent and orally active inhibitor of Spns2.[6] It has been shown to inhibit the release of S1P from HeLa cells with a half-maximal inhibitory concentration (IC50) of 51 nM.[6][7] In vivo studies in mice have demonstrated that administration of SLF80821178 leads to a significant reduction in circulating lymphocytes, phenocopying the effect observed in Spns2 knockout animals.[8][9] This application note provides detailed protocols for cell-based assays to characterize the inhibitory activity of SLF80821178 and similar compounds on Spns2-mediated S1P transport.
Spns2 Signaling Pathway
The diagram below illustrates the role of Spns2 in the S1P signaling pathway. Intracellular sphingosine is phosphorylated by sphingosine kinases (SphK1/2) to form S1P. Spns2 then transports S1P across the cell membrane into the extracellular space. Extracellular S1P binds to its receptors (S1PR) on target cells, such as lymphocytes, to elicit downstream cellular responses, including cell migration. SLF80821178 blocks the transport function of Spns2, leading to a decrease in extracellular S1P and subsequent inhibition of S1P-mediated signaling.
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLF80821178 Hydrochloride in Multiple Sclerosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF80821178 hydrochloride is a potent and orally bioavailable inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking Spns2, SLF80821178 disrupts the normal trafficking of lymphocytes from lymphoid tissues, leading to a reduction in circulating lymphocytes. This mechanism is of significant therapeutic interest for autoimmune diseases such as multiple sclerosis (MS), where the migration of autoreactive lymphocytes into the central nervous system (CNS) is a key pathological event. In preclinical studies, SLF80821178 has demonstrated efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard and widely used animal model of MS. These application notes provide a comprehensive overview of the use of this compound in EAE, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound targets Spns2, a transporter responsible for the egress of S1P from cells. S1P gradients are crucial for guiding the movement of lymphocytes out of secondary lymphoid organs. By inhibiting Spns2, SLF80821178 effectively reduces the concentration of S1P in the extracellular environment of these tissues. This disruption of the S1P gradient prevents lymphocytes from exiting the lymph nodes, leading to a decrease in the number of circulating lymphocytes, a condition known as lymphopenia. In the context of multiple sclerosis and its EAE model, this reduction in circulating autoreactive T and B cells limits their infiltration into the CNS, thereby mitigating the inflammatory cascade, demyelination, and subsequent neurological deficits. Notably, treatment with SLF80821178 has been shown to induce a reduction in absolute lymphocyte counts of approximately 45-50%.[1][2] Unlike S1P receptor modulators, SLF80821178 does not appear to cause bradycardia, a common side effect associated with S1P1 receptor agonists.[1][3]
References
Protocol for dissolving SLF80821178 hydrochloride for experiments
Application Notes and Protocols for SLF80821178 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and orally active inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][2] By blocking Spns2, this compound prevents the release of S1P from cells.[3][4] This mechanism is significant because extracellular S1P is a critical signaling molecule that regulates numerous physiological processes, including immune cell trafficking, by binding to a family of five G-protein coupled receptors (S1P₁₋₅).[5]
In preclinical studies, SLF80821178 was found to inhibit S1P release from HeLa cells with an IC₅₀ of 51 nM.[1][6] Administration of the compound to mice resulted in a significant reduction in circulating lymphocytes, which is a characteristic phenotype of Spns2-deficient animals, making it a valuable chemical tool for studying the therapeutic potential of Spns2 inhibition in autoimmune diseases and other S1P-mediated conditions.[3][4]
Chemical and Physical Properties
The properties of SLF80821178 and its hydrochloride salt are summarized below. It is crucial to use the molecular weight of the hydrochloride salt for accurate molarity calculations when working with this form.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Target | Sphingosine-1-Phosphate Transporter (Spns2) | [1][6] |
| CAS Number | 2764877-62-3 | [1][7] |
| Molecular Formula | C₂₁H₃₆ClN₃O | [7][8] |
| Molecular Weight | 381.98 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
Signaling Pathway of this compound
SLF80821178 acts on a key upstream node in the S1P signaling pathway.[4] Intracellular S1P is transported out of the cell by Spns2. Once in the extracellular space, S1P binds to its receptors (S1P₁₋₅) on target cells, such as lymphocytes, to elicit a cellular response. By inhibiting Spns2, SLF80821178 blocks S1P egress, thereby reducing the activation of S1P receptors and modulating downstream physiological effects like lymphocyte trafficking from lymphoid tissues.[5]
Caption: S1P signaling pathway and inhibition by SLF80821178.
Experimental Protocols
Protocol for Preparing In Vitro Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
4.2. Workflow for In Vitro Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying S1P Gradients In Vitro with SLF80821178
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of cellular processes, including cell proliferation, migration, and immune cell trafficking. The establishment and maintenance of S1P concentration gradients are vital for directing these processes.[1][2] SLF80821178 is a potent and orally active inhibitor of the S1P transporter, Spns2, which plays a key role in releasing S1P from cells to form these essential gradients.[3] By inhibiting Spns2, SLF80821178 provides a valuable tool for studying the in vitro effects of disrupted S1P gradients. These application notes provide detailed protocols for utilizing SLF80821178 to investigate S1P gradients in a controlled laboratory setting.
Mechanism of Action
SLF80821178 specifically targets and inhibits the Spns2 transporter, preventing the release of S1P from cells. This leads to a reduction in extracellular S1P levels and a disruption of the S1P gradient. This targeted inhibition allows for the precise study of the downstream cellular consequences of altered S1P signaling.
Quantitative Data
The inhibitory potency of SLF80821178 on S1P release has been quantified in vitro. The following tables summarize key data for experimental planning and comparison.
Table 1: In Vitro Potency of Spns2 Inhibitors
| Compound | IC50 (nM) for S1P Release Inhibition in HeLa Cells | Reference |
| SLF80821178 | 51 ± 3 | [4] |
| SLF1081851 | 1930 ± 40 | [4] |
| SLB1122168 | 94 ± 6 | [4] |
Table 2: Dose-Dependent Inhibition of S1P Release by SLF80821178 in Spns2-transfected HeLa Cells
| SLF80821178 Concentration (nM) | Percent Decrease in S1P Secretion (Relative to Control) |
| 1 | ~10% |
| 10 | ~30% |
| 100 | ~75% |
| 1000 | ~90% |
| 10000 | ~95% |
Note: The data in Table 2 is an approximate representation based on the dose-response curve presented in Foster DJ, et al. (2024).[4]
Signaling Pathway
Caption: S1P signaling pathway and the inhibitory action of SLF80821178.
Experimental Protocols
Preparation of SLF80821178 Stock Solution
Materials:
-
SLF80821178 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of SLF80821178 in DMSO. A concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution of SLF80821178 (Molecular Weight: 345.52 g/mol ), dissolve 3.46 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, using an ultrasonic bath.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
In Vitro S1P Release Assay Using Spns2-transfected HeLa Cells
This protocol is adapted from the method used to characterize SLF80821178.[7]
Materials:
-
HeLa cells
-
pcDNA3.1 plasmid encoding mouse Spns2
-
Transfection reagent (e.g., FuGENE)
-
G418 (Geneticin)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
12-well tissue culture plates
-
Serum-free medium containing 0.2% fatty acid-free Bovine Serum Albumin (BSA)
-
4-deoxypyridoxine, Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4)
-
SLF80821178 stock solution
-
Internal standard (e.g., d7-S1P)
-
Trifluoroacetic acid (TFA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Protocol:
A. Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Transfect HeLa cells with the pcDNA3.1-Spns2 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Select for stably transfected cells by treating with G418.
-
Expand the G418-resistant cell pool for the assay.
B. S1P Release Assay:
-
Seed the Spns2-transfected HeLa cells into 12-well plates and grow to near confluence.
-
Prepare the "Release Medium": serum-free medium containing 0.2% fatty acid-free BSA.
-
Prepare the "Inhibitor Medium": Release Medium containing the desired concentrations of SLF80821178. Also include inhibitors of S1P catabolism: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.[7]
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the Inhibitor Medium to the cells. Include a vehicle control (DMSO) without SLF80821178.
-
Incubate the cells for 16-18 hours at 37°C.[7]
C. Sample Preparation and S1P Quantification:
-
Collect the release media from each well.
-
Add a known amount of internal standard (d7-S1P) to each sample.
-
Precipitate the BSA-bound S1P by adding TFA.
-
Pellet the precipitated protein by centrifugation.
-
Extract the S1P from the protein pellet using an appropriate lipid extraction method (e.g., with a chloroform/methanol mixture).
-
Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantify the S1P levels using a validated LC-MS/MS method.[9][10][11]
Experimental Workflow Diagram
References
- 1. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell culture of 7721 or HeLa cells [protocols.io]
- 9. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with SLF80821178 Hydrochloride: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent Sphingosine-1-Phosphate Transporter (Spns2) inhibitor, SLF80821178 hydrochloride, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered during laboratory research.
Solubility Data Summary
While specific quantitative solubility data for this compound in common aqueous and organic solvents is not extensively published, the solubility of the free base (SLF80821178) offers valuable insights. The following table summarizes the available solubility information for the free base form.
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (289.42 mM) | Requires sonication for dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.24 mM) | Forms a clear solution for in vivo use.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.24 mM) | Forms a clear solution for in vivo use.[1][2] |
Note: As a hydrochloride salt, this compound is generally expected to have higher aqueous solubility than its free base form. However, empirical determination is recommended for specific applications.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges researchers may face when working with this compound.
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Agitation: Ensure vigorous vortexing or stirring.
-
Apply Gentle Heat: Warming the solution gently (e.g., in a 37°C water bath) can enhance solubility. Avoid excessive heat to prevent degradation.
-
Utilize Sonication: Sonication is a highly effective method for dissolving many compounds, including the free base form of SLF80821178.[1]
-
Consider a Co-solvent System: For aqueous solutions, starting with a small amount of a water-miscible organic solvent like DMSO or ethanol to first wet and disperse the compound can be beneficial before adding the aqueous buffer.
-
pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. For aqueous solutions, adjusting the pH may improve solubility. Generally, solubility is higher in acidic conditions.
Q2: I observe precipitation after my compound initially dissolves. How can I prevent this?
A2: Precipitation upon standing can be due to supersaturation or instability.
-
Prepare Fresh Solutions: It is always recommended to prepare solutions fresh for each experiment.
-
Storage Conditions: If a stock solution must be stored, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Product data sheets suggest that in-solvent storage is viable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Check Solvent Purity: Impurities in the solvent can sometimes seed precipitation. Ensure you are using high-purity, anhydrous solvents where appropriate.
Q3: Can I prepare a concentrated stock solution in an organic solvent?
A3: Yes, based on the data for the free base, DMSO is an excellent solvent for preparing a highly concentrated stock solution (e.g., 100 mg/mL).[1] When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is compatible with your experimental system, as it can have biological effects.
Q4: Are there established protocols for preparing SLF80821178 for in vivo studies?
A4: Yes, there are established protocols for formulating the free base for in vivo administration, which can likely be adapted for the hydrochloride salt.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a concentration of 100 mg/mL.
-
Vortex thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until a clear solution is obtained.[1]
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogeneous.
-
Add 450 µL of saline to the mixture and vortex to obtain a clear solution.
Protocol 3: Preparation of an In Vivo Formulation (with Corn Oil)
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[1][2]
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration. The final formulation should contain 10% DMSO and 90% corn oil.
-
Vortex thoroughly to ensure a homogeneous solution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
References
Technical Support Center: Optimizing SLF80821178 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLF80821178 hydrochloride in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent Sphingosine-1-Phosphate Transporter 2 (Spns2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Sphingosine-1-Phosphate Transporter 2 (Spns2).[1][2][3] Its mechanism of action involves binding to Spns2, thereby blocking the release of Sphingosine-1-Phosphate (S1P) from cells.[1][2][3] This leads to a reduction in extracellular S1P levels, which can impact various physiological processes, including lymphocyte trafficking.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is the reported IC50 value of 51 nM for S1P release in HeLa cells.[1][3][4] A dose-response experiment is recommended, typically ranging from 1 nM to 10 µM, to determine the effective concentration for your specific experimental setup.[5]
Q3: What is the solubility and how should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (289.42 mM).[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[2] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: Yes, this compound can be cytotoxic at higher concentrations. It has been noted to be cytotoxic at concentrations of 10 µM and above. Therefore, for most cell-based assays, it is advisable to use concentrations below 10 µM. A maximum concentration of 5 µM was used for in vitro counter-screen experiments in one study. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic concentration range for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. - Incorrect compound handling: Improper storage or handling may have degraded the compound. - Low Spns2 expression: The cell line may not express Spns2 at a sufficient level. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. - Verify Spns2 expression in your cell line using qPCR or Western blot. |
| High background signal in S1P release assay | - Non-specific S1P release: S1P may be released through other transporters or due to cell lysis. - Reagent contamination: Serum or other assay components may be contaminated with S1P. | - Use a control cell line that does not express Spns2 to determine background S1P levels. - Handle cells gently to minimize lysis. - Use heat-inactivated serum to reduce lipid content and test reagents for S1P contamination.[7] |
| Inconsistent or variable results | - Inconsistent cell health or number: Variations in cell viability, density, or passage number can affect results. - Pipetting errors: Inaccurate or inconsistent liquid handling. - Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | - Use cells at a consistent confluency (e.g., 80-90%) and within a low passage number. - Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. - Avoid using the outer wells of the plate for critical samples and ensure plates are properly humidified.[7] |
| Precipitation of the compound in culture medium | - Poor solubility at working concentration: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium. | - Prepare the working solution by adding the DMSO stock to the medium dropwise while vortexing. - If precipitation persists, consider using a vehicle containing a small percentage of a non-ionic surfactant like Tween-80, but first test the vehicle for any effects on your cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (S1P Release) | HeLa | 51 ± 3 nM | [4][5] |
| Effective Concentration Range (S1P Release) | HeLa | 1 nM - 10 µM | [5] |
| Cytotoxic Concentration | General | ≥ 10 µM |
Table 2: Recommended Concentration Ranges for Various Assays
| Assay Type | Starting Concentration Range | Notes |
| S1P Release Assay | 10 nM - 1 µM | Based on the IC50 in HeLa cells. Optimization is recommended. |
| Cytotoxicity Assay (e.g., MTT) | 100 nM - 20 µM | To determine the CC50 and the non-toxic working concentration range. |
| Cell Migration Assay | 50 nM - 5 µM | The optimal concentration will depend on the cell type and chemoattractant used. |
| Western Blot (Signaling Pathway Analysis) | 100 nM - 1 µM | Concentration should be sufficient to inhibit S1P release and affect downstream signaling. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (blank).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for S1P Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the S1P signaling pathway, such as Akt and ERK, following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking. For phospho-specific antibodies, 5% BSA in TBST is often the recommended blocking and antibody dilution buffer.[8][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt/ERK as a loading control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and the S1P signaling pathway.
Experimental Workflow Diagram
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Potential off-target effects of SLF80821178 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of SLF80821178 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Sphingosine-1-Phosphate Transporter 2 (Spns2). It is a potent and orally active inhibitor of Spns2, inhibiting the release of sphingosine-1-phosphate (S1P) with an IC50 of 51 nM in HeLa cells.[1][2][3][4][5] This inhibition leads to a reduction in circulating lymphocytes.[1][3][4]
Q2: Is there any data on the off-target activity of this compound?
A2: Currently, comprehensive public data from broad off-target screening panels (e.g., full kinome scans) for this compound is limited. However, targeted counter-screens have been performed on closely related proteins within the S1P signaling pathway to assess its selectivity.
Q3: What specific off-targets have been tested?
A3: SLF80821178 has been tested for activity against the following related targets:
-
MFSd2b: Another S1P transporter primarily found on red blood cells.
-
Sphingosine Kinase 1 (SK1): An enzyme responsible for the synthesis of S1P.
-
Sphingosine Kinase 2 (SK2): Another isoform of the enzyme that synthesizes S1P.
The results of these counter-screens indicate that SLF80821178 is selective for Spns2 and does not significantly inhibit these other proteins.
Q4: I am observing an unexpected phenotype in my experiment. Could it be due to an off-target effect?
A4: While SLF80821178 has shown high selectivity in specific counter-screens, the possibility of uncharacterized off-target effects can never be fully excluded without comprehensive screening data. If you observe an unexpected phenotype, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment. An off-target effect might have a different potency (IC50) than the on-target effect on Spns2.
-
Use of a Structurally Unrelated Spns2 Inhibitor: If available, use a different, structurally unrelated Spns2 inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect of Spns2 inhibition in your specific model system.
-
Rescue Experiment: If your experimental system allows, attempt a rescue experiment by providing exogenous S1P downstream of the transporter.
-
Conduct Off-Target Profiling: For definitive characterization, consider running a broad kinase panel screen or a wider receptor profiling screen.
Q5: How does the side-effect profile of SLF80821178 compare to other S1P pathway modulators?
A5: S1P receptor modulators (SRMs) are known to sometimes cause on-target adverse effects like bradycardia (slowing of the heart rate).[6] Studies have shown that SLF80821178, which targets the S1P transporter Spns2 rather than the S1P receptors directly, does not induce bradycardia or lung leakage, which are side effects associated with some SRMs.[6]
Data on Selectivity and Off-Target Activity
The following table summarizes the available quantitative data on the selectivity of SLF80821178.
| Target | Description | Assay Type | Result | Reference |
| Spns2 | Primary Target - S1P Transporter | S1P release from HeLa cells | IC50 = 51 nM | [3][4][5] |
| MFSd2b | Off-Target - S1P Transporter | S1P release from mouse red blood cells | No significant inhibition | [6] |
| SK1 | Off-Target - Sphingosine Kinase 1 | Recombinant mouse enzyme activity | No significant inhibition | [6] |
| SK2 | Off-Target - Sphingosine Kinase 2 | Recombinant mouse enzyme activity | No significant inhibition | [6] |
Experimental Protocols
Protocol 1: S1P Release Assay from HeLa Cells (On-Target Activity)
This protocol is a general guideline for determining the IC50 of SLF80821178 on its primary target, Spns2.
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed HeLa cells into 24-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) at various concentrations.
-
Treatment: Replace the cell culture medium with a serum-free medium containing the different concentrations of SLF80821178. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-6 hours) to allow for the inhibition of S1P release.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the released S1P.
-
S1P Quantification: Quantify the amount of S1P in the supernatant using a suitable method, such as LC-MS/MS or an S1P-specific ELISA kit.
-
Data Analysis: Plot the S1P concentration against the logarithm of the SLF80821178 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Recommended Protocol for Kinase Panel Screening (General Guidance)
As comprehensive kinase screening data for SLF80821178 is not publicly available, researchers may wish to perform this themselves. Below is a general workflow.
-
Compound Submission: Provide a high-quality sample of this compound to a reputable contract research organization (CRO) that offers kinase screening services.
-
Panel Selection: Choose a kinase panel that is appropriate for your research needs. A broad panel covering a large portion of the human kinome is recommended for initial off-target discovery.
-
Concentration Selection: Select the concentration(s) at which the compound will be screened. A common starting point is a single high concentration (e.g., 10 µM) to identify any potential hits.
-
Assay Format: The CRO will perform the screening using their proprietary assay platform, which is often a radiometric-based filter binding assay or a fluorescence-based method.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.
-
Follow-up Studies: For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., >50%), it is recommended to perform follow-up dose-response studies to determine the IC50 for those specific kinases.
Visualizations
Signaling Pathway
Caption: S1P signaling pathway and the inhibitory action of SLF80821178 HCl.
Experimental Workflow
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SLF80821178 & Lymphocyte Count Interpretation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interpretation of lymphocyte count changes observed during experiments with SLF80821178.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in peripheral lymphocyte counts after administering SLF80821178. Is this an expected outcome?
A1: Yes, a reduction in circulating lymphocytes is the expected pharmacodynamic effect of SLF80821178. This compound is a potent and orally active inhibitor of the Sphingosine-1-Phosphate Transporter (Spns2).[1][2][3] By inhibiting Spns2, SLF80821178 disrupts the egress of lymphocytes from lymphoid organs, leading to a decrease in the number of circulating lymphocytes in the peripheral blood.[4][5] In preclinical mouse models, administration of SLF80821178 resulted in an approximately 50% reduction in circulating lymphocyte counts.[6][7][8]
Q2: What is the underlying mechanism of action for SLF80821178-induced lymphocyte count reduction?
A2: SLF80821178 targets the sphingosine-1-phosphate (S1P) signaling pathway, which is critical for lymphocyte trafficking.[6] The egress of lymphocytes from secondary lymphoid tissues is dependent on an S1P gradient between the lymph/blood and the lymphoid organs. SLF80821178 inhibits Spns2, a transporter responsible for S1P release, thereby disrupting this gradient. This prevents lymphocytes from leaving the lymphoid tissues, resulting in peripheral lymphopenia.[5]
Q3: How does the mechanism of SLF80821178 differ from S1P receptor modulators like Fingolimod (FTY720)?
A3: While both SLF80821178 and S1P receptor modulators (SRMs) like Fingolimod lead to a reduction in circulating lymphocytes, they act on different targets within the S1P pathway.[4] SRMs are agonists of the S1P1 receptor, and their binding leads to the internalization and desensitization of the receptor on lymphocytes. This renders the lymphocytes unresponsive to the S1P gradient, trapping them in the lymph nodes. In contrast, SLF80821178 does not directly interact with S1P receptors but instead inhibits the Spns2 transporter, which helps create the S1P gradient in the first place.[6]
Q4: What specific lymphocyte subsets are affected by SLF80821178?
A4: Studies have shown that SLF80821178 affects major lymphocyte populations. Following administration of SLF80821178, a reduction is observed in T-cells (CD3+), B-cells (CD19+), and Natural Killer (NK) cells (NK1.1+).[4]
Troubleshooting Guide
Issue 1: Greater or lesser than expected reduction in lymphocyte counts.
-
Possible Cause 1: Incorrect Dosing or Bioavailability. SLF80821178 has limited oral bioavailability in rodents (approximately 30%).[4] Ensure the correct dosage and route of administration are being used for your experimental model. Intraperitoneal (IP) injection may result in higher exposure compared to oral gavage (PO).[4]
-
Possible Cause 2: Timing of Blood Collection. The nadir of lymphocyte counts may occur at a specific time point post-administration. In mouse studies, blood has been collected 2-3 hours after administration to observe significant changes.[4] Consider performing a time-course experiment to determine the optimal window for observing peak effect in your model.
-
Possible Cause 3: Animal Strain and Health Status. The physiological state of the animals can influence their response to treatment. Ensure that the animals are healthy and that the strain used is appropriate for the study.
Issue 2: High variability in lymphocyte counts between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Ensure precise and consistent administration of SLF80821178 to all animals. For oral gavage, check for proper delivery and potential regurgitation.
-
Possible Cause 2: Variability in Blood Sampling Technique. Inconsistent blood sampling can lead to variations in cell counts. Standardize the blood collection procedure to minimize stress and ensure consistency.
-
Possible Cause 3: Flow Cytometry Staining and Gating. Variations in antibody staining, compensation, or gating strategy during flow cytometry can introduce significant variability. Implement a standardized and validated flow cytometry protocol.
Data Presentation
Table 1: In Vitro Activity of SLF80821178
| Assay System | Parameter | Value | Reference |
| HeLa Cells | IC50 for S1P Release Inhibition | 51 nM | [1][2][6] |
Table 2: In Vivo Effects of SLF80821178 on Circulating Lymphocytes in Mice
| Compound | Dose and Route | Time Point | Change in Absolute Lymphocyte Count (ALC) | Reference |
| SLF80821178 | 20 mg/kg, IP | 2-3 hours | ~45% reduction | [4] |
| FTY720 (Fingolimod) | 3 mg/kg, IP | 2-3 hours | ~90% reduction | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Lymphocyte Count Changes in Mice
-
Animal Model: C57BL/6J mice.
-
Compound Preparation: Prepare SLF80821178 in a suitable vehicle for the chosen route of administration (e.g., for IP injection or oral gavage).[4]
-
Administration: Administer SLF80821178 at the desired dose (e.g., 20 mg/kg, IP).[4] Include a vehicle control group.
-
Blood Collection: At a predetermined time point post-administration (e.g., 2-3 hours), collect whole blood from the mice via a standard method (e.g., tail vein or retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Lymphocyte Staining and Analysis:
-
Perform red blood cell lysis.
-
Stain the remaining cells with fluorescently conjugated antibodies against lymphocyte markers (e.g., CD45, CD3, CD19, NK1.1).[4]
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the absolute counts of total lymphocytes and specific subsets.
-
Mandatory Visualizations
Caption: Mechanism of SLF80821178-induced lymphopenia.
Caption: Workflow for assessing lymphocyte changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting S1P Release Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Sphingosine-1-Phosphate (S1P) release assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High Background
Question: Why am I observing high background in my S1P ELISA?
High background can obscure the specific signal from your samples, leading to inaccurate quantification. Here are common causes and solutions:
-
Cross-Reactivity or Contamination: The detection antibody may be cross-reacting with other molecules in the sample, or buffers may be contaminated.[1]
-
Solution: Run appropriate controls to check for cross-reactivity. Use fresh, high-purity buffers for all steps.
-
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or other reagents in the wells, contributing to background noise.[1]
-
Solution: Ensure all wells are filled and completely aspirated during each wash step. If using an automated plate washer, check for clogged ports.[2]
-
-
Over-incubation: Incubating the substrate for too long can lead to non-specific signal development.[3]
-
Solution: Reduce the substrate incubation time.[3]
-
-
Incorrect Reagent Concentrations: Using too high a concentration of the detection antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal working concentration for your antibodies.
-
Weak or No Signal
Question: What are the possible reasons for a weak or absent signal in my S1P assay?
A weak or no signal can indicate a problem with one or more components of the assay. Consider the following possibilities:
-
Omission of a Key Reagent: Accidentally skipping a step, such as adding the primary or secondary antibody, is a common error.
-
Solution: Carefully review your protocol and ensure all reagents are added in the correct order.
-
-
Inactive Reagents: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.
-
Solution: Test the activity of your enzyme and substrate. Use fresh reagents if necessary.
-
-
Incorrect Plate Reader Settings: The wavelength and filter settings on your plate reader must be appropriate for the substrate used.
-
Solution: Verify the plate reader settings are correct for your specific assay.
-
-
Low Analyte Concentration: The concentration of S1P in your samples may be below the detection limit of the assay.
-
Solution: If possible, concentrate your samples or use a larger sample volume. Check with the kit manufacturer for protocol modifications.[3]
-
-
Improper Sample Storage: S1P levels can be affected by how samples are stored.
-
Solution: Freeze all samples before shipping and ship on dry ice. Avoid repeated freeze-thaw cycles.[4]
-
Inconsistent Results & High Variability
Question: My replicate wells show high variability. What could be the cause?
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations between wells.[1]
-
Solution: Double-check all calculations and ensure your pipettes are calibrated and used correctly. Be sure that reagents are thoroughly mixed before pipetting.[1]
-
-
Improper Mixing: If reagents are not mixed thoroughly, their distribution across the plate can be uneven.
-
Solution: Ensure all reagents are at room temperature and well-mixed before use. Gently tap the plate after adding reagents to ensure uniform distribution.[5]
-
-
"Edge Effects": Uneven temperature distribution across the plate during incubation can lead to higher variability in the outer wells.
-
Solution: Avoid stacking plates in the incubator. Use a plate sealer during incubations to ensure a stable environment.[6]
-
-
Sample Homogeneity: The S1P in your samples may not be evenly distributed.
-
Solution: Ensure your samples are properly homogenized before aliquoting into the wells.
-
| Potential Cause of Inconsistency | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes; ensure proper technique.[1] |
| Reagents Not Mixed Properly | Vortex or gently mix all reagents before use.[5] |
| Uneven Incubation Temperature | Do not stack plates; use an incubator with good air circulation.[6] |
| Incomplete Washing | Ensure all wells are aspirated completely; check for washer obstructions.[2] |
Experimental Protocols
General S1P ELISA Protocol Summary
This is a generalized protocol for a competitive inhibition ELISA, a common format for S1P quantification.[5] Always refer to the specific manual for your kit.
-
Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.[5]
-
Sample/Standard Addition: Add 50µL of standard or sample to each well. Immediately add 50µL of prepared Detection Reagent A. Mix gently and incubate for 1 hour at 37°C.[5]
-
Washing: Aspirate the liquid from each well and wash three times with the provided wash buffer.[5]
-
Detection Reagent B: Add 100µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.[5]
-
Second Washing: Aspirate and wash the wells five times.[5]
-
Substrate Addition: Add 90µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.[5]
-
Stopping the Reaction: Add 50µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Reading: Immediately read the absorbance at 450nm.[5]
Visualizations
S1P Signaling Pathway
The binding of S1P to its G protein-coupled receptors (S1PRs) initiates a cascade of intracellular events. This diagram illustrates a simplified overview of the S1P signaling pathway.
Caption: Simplified S1P signaling pathway.
Troubleshooting Workflow for Inconsistent S1P Assay Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistent results in your S1P release assays.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Sphingosine 1-Phosphate (S1P) Assay Service - Echelon Biosciences [echelon-inc.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. mybiosource.com [mybiosource.com]
Technical Support Center: Improving the Oral Bioavailability of Spns2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Spns2 inhibitors, such as SLF80821178.
Frequently Asked Questions (FAQs)
Q1: What is Spns2 and why is it a therapeutic target?
A1: Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells.[1] This process is crucial for establishing an S1P gradient between tissues and circulatory fluids like lymph.[2][3] This S1P gradient is essential for guiding the egress of lymphocytes from lymph nodes.[2][4] By inhibiting Spns2, the S1P gradient is disrupted, trapping lymphocytes within the lymph nodes.[2][4] This mechanism of action makes Spns2 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[3][4]
Q2: My Spns2 inhibitor is potent in vitro but shows poor efficacy in vivo after oral administration. What is the likely cause?
A2: A common reason for this discrepancy is poor oral bioavailability. For an orally administered drug to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream. Many potent compounds, particularly those that are lipophilic in nature, suffer from low aqueous solubility, which severely limits their absorption and, consequently, their in vivo efficacy. Previous Spns2 inhibitors, such as SLB1122168, have demonstrated this issue, showing poor oral bioavailability.[5]
Q3: SLF80821178 is described as an "orally bioavailable" Spns2 inhibitor. What makes it different from its predecessors?
A3: SLF80821178 was developed through a structure-activity relationship study that aimed to improve upon the pharmacokinetic profiles of earlier Spns2 inhibitors.[5] A key structural modification was replacing a benzoxazole scaffold with a 4-decylphenyl urea linked to a piperazine moiety.[6][7] This change resulted in a potent inhibitor with an IC50 of 51 ± 3 nM that, unlike its predecessor SLB1122168, is orally bioavailable.[5] Following a 10 mg/kg oral dose in mice, SLF80821178 reached a maximum plasma concentration at 4 hours, with levels remaining above 0.5 μM for over 8 hours.[5][6]
Q4: What are some recommended starting formulations for the in vivo oral dosing of SLF80821178?
A4: Based on available data, here are two vehicle formulations that can be used for the oral administration of SLF80821178 in preclinical models[8][9]:
-
Aqueous-based suspension/solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Oil-based suspension/solution: 10% DMSO in 90% corn oil.
For both formulations, a clear solution with a solubility of at least 2.5 mg/mL can be achieved.[8][9] It is crucial to ensure the formulation is homogeneous before administration.
Data Presentation
Table 1: Comparison of Spns2 Inhibitors
| Compound | IC50 (S1P Release Assay) | Oral Bioavailability | Key Characteristics |
| SLF1081851 | 1.93 µM[10] | Not explicitly stated, but toxicity was a concern.[5] | An early prototype Spns2 inhibitor.[10] |
| SLB1122168 | 94 nM[5] | Poor/Not orally bioavailable.[5] | A second-generation inhibitor with a benzoxazole scaffold.[5] |
| SLF80821178 | 51 nM[5][11] | Orally bioavailable, though some studies suggest it is limited in rodents (%F ≤30).[12] | A potent inhibitor designed for improved pharmacokinetic properties.[5] |
Mandatory Visualization
Caption: Spns2-mediated S1P export and lymphocyte egress signaling pathway.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals after oral dosing.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Technique | Ensure all personnel are proficient in oral gavage to minimize variability in administration. Confirm the correct dose volume is administered to each animal based on its body weight. |
| Formulation Inhomogeneity | If using a suspension, ensure it is thoroughly vortexed or mixed before drawing each dose to ensure a uniform concentration. For solutions, confirm that the compound is fully dissolved and has not precipitated. |
| Food Effects | The presence of food can significantly impact the absorption of lipophilic compounds.[1] Standardize the fasting period for all animals before dosing (e.g., overnight fasting) to reduce variability in gastric emptying and intestinal transit times. |
| Coprophagy (in rodents) | This can lead to re-absorption of the compound or its metabolites. House animals in cages that prevent coprophagy, such as those with wire-mesh floors. |
Issue 2: Consistently low plasma exposure (low Cmax and AUC) despite oral administration.
| Potential Cause | Troubleshooting Recommendation |
| Poor Compound Solubility in the GI Tract | The primary reason for low oral bioavailability is often poor solubility.[12] The initial formulation may be inadequate. Refer to the "Experimental Protocol for Oral Formulation Development" to systematically test different vehicles, including co-solvents, surfactants, and lipid-based systems, to enhance solubility. |
| Low Permeability / High Efflux | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.[12] This can be investigated using in vitro models like Caco-2 cell permeability assays. If high efflux is confirmed, co-administration with a P-gp inhibitor (for research purposes) can be considered to assess its impact on bioavailability. |
| Extensive First-Pass Metabolism | The compound may be heavily metabolized in the gut wall or liver before reaching systemic circulation. To determine the absolute bioavailability and the extent of first-pass metabolism, a parallel intravenous (IV) dosing group is necessary. The absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral). |
Experimental Protocols
Protocol 1: Preparation of Oral Formulations for SLF80821178
Objective: To prepare two different vehicle formulations for the oral administration of SLF80821178 in preclinical studies.
Materials:
-
SLF80821178 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
Formulation A: Aqueous-based Vehicle [8][9]
-
Calculate the required amount of SLF80821178 for the desired concentration and total volume.
-
In a sterile microcentrifuge tube, dissolve the SLF80821178 powder in DMSO. This will constitute 10% of the final volume.
-
Add PEG300 to the solution (40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (5% of the final volume) and vortex until the solution is homogeneous.
-
Finally, add saline to reach the final volume (45%) and vortex thoroughly.
-
If necessary, sonicate briefly to ensure complete dissolution. The final formulation should be a clear solution.
Formulation B: Oil-based Vehicle [8][9]
-
Calculate the required amount of SLF80821178.
-
In a sterile microcentrifuge tube, dissolve the SLF80821178 powder in DMSO (10% of the final volume).
-
Add corn oil to the solution to make up the remaining 90% of the final volume.
-
Vortex thoroughly until a clear solution or a uniform suspension is formed.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a Spns2 inhibitor.
Materials:
-
Test compound (e.g., SLF80821178)
-
Appropriate oral formulation (from Protocol 1)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimate mice for at least one week before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Weigh each mouse and calculate the exact volume of the formulation to be administered. Administer the test compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Bioavailability Calculation (Optional): If absolute bioavailability is required, perform a parallel study with intravenous (IV) administration of the compound and use the formula provided in the troubleshooting guide.
Mandatory Visualizations
Caption: General experimental workflow for enhancing oral bioavailability.
Caption: Decision tree for troubleshooting poor in vivo oral bioavailability.
References
- 1. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 2. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
SLF80821178 hydrochloride long-term stability in solution
This technical support center provides guidance on the long-term stability of SLF80821178 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] SLF80821178 is soluble in DMSO at a concentration of 100 mg/mL (289.42 mM), though ultrasonic assistance may be necessary.[1]
For in vivo experiments, specific solvent mixtures are suggested to ensure solubility and biocompatibility. Two common protocols are:
Q2: How should I store stock solutions of this compound and for how long are they stable?
The stability of this compound in solution is dependent on the storage temperature. For stock solutions prepared in DMSO, the following storage conditions are recommended:
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[2]
Q3: How often should I prepare fresh working solutions?
For in vivo experiments, it is best practice to prepare working solutions fresh on the day of use to ensure maximum potency and reliability of experimental results.[2][3] For in vitro assays, while diluted working solutions in aqueous media are often prepared fresh, the stability in your specific assay buffer should be validated if solutions are to be stored.
Q4: My this compound solution appears to have precipitated. What should I do?
If you observe precipitation or phase separation in your solution, gentle heating and/or sonication can be used to aid in redissolution.[2][3] To prevent precipitation, ensure that the solubility limits in your chosen solvent system are not exceeded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Compound degradation due to improper storage. | Prepare a fresh stock solution from solid compound. Ensure adherence to recommended storage temperatures and duration. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify calculations for molarity and dilution. Ensure the solid compound was fully dissolved when preparing the stock solution. | |
| Precipitation in stock solution upon storage | Exceeded solubility limit at storage temperature. | Warm the solution gently and sonicate to redissolve. Consider preparing a slightly less concentrated stock solution. |
| Precipitation when diluting into aqueous buffer | Low aqueous solubility of the compound. | Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution, if tolerated by the experimental system. Prepare the final dilution immediately before use. |
| Cloudiness or phase separation in in vivo formulation | Incomplete mixing of solvents. | Add each solvent component one by one and ensure complete mixing at each step as per the recommended protocol.[1][2] Gentle warming and vortexing can aid in creating a homogenous solution. |
Stability Data Summary
The following table summarizes the recommended storage conditions for SLF80821178 solutions based on currently available data.
| Solvent | Storage Temperature | Recommended Storage Period | Source |
| DMSO | -80°C | 6 months | [1][2][3] |
| DMSO | -20°C | 1 month | [1][2][3] |
Note: This data reflects supplier recommendations. For critical applications, it is advisable to perform your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO (for in vitro use)
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 10 mM stock solution).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Dosing Solution for in vivo Use (Saline Formulation)
-
Prepare the required volume of a 10% DMSO in PEG300 solution.
-
Add the calculated volume of this compound stock solution in DMSO to achieve the final desired concentration.
-
Add 5% (v/v) Tween-80 and mix thoroughly.
-
Add 45% (v/v) saline and mix until a clear, homogenous solution is formed.[1][2]
-
This solution should be prepared fresh on the day of the experiment.[2][3]
Visual Guides
Caption: Workflow for preparation and storage of SLF80821178 HCl.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Avoiding precipitation of SLF80821178 hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of SLF80821178 hydrochloride in experimental media.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to identify and resolve precipitation issues with this compound during your experiments.
Issue: Precipitation observed after adding this compound to aqueous media.
| Potential Cause | Proposed Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous media can cause the compound to "crash out" due to rapid solvent exchange.[1] Action: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature | The solubility of many compounds, including hydrochloride salts, is lower at colder temperatures. Action: Ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. |
| pH Shift | SLF80821178 is a weakly basic compound, and its hydrochloride salt is more soluble at a lower pH.[2] When added to a physiological buffer with a pH around 7.4, the equilibrium can shift, leading to the formation of the less soluble free base, which may precipitate.[2] Action: Check the pH of your final solution. If feasible for your experiment, a slightly more acidic pH may help maintain solubility. However, be mindful of the pH tolerance of your cell line. |
| Interaction with Media Components | Certain components in complex media, such as proteins or salts, could potentially interact with the compound and reduce its solubility. Action: If you suspect media interactions, consider testing the solubility in a simpler buffer (e.g., PBS) first. Ensure the media is properly prepared and at the correct pH.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like SLF80821178.[1][4] A stock solution of up to 100 mg/mL (289.42 mM) in DMSO can be prepared, though this may require sonication to fully dissolve.[4]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced toxicity to your cells, it is crucial to keep the final DMSO concentration in your cell culture low, ideally below 0.1%.[1]
Q3: My compound precipitates even at low concentrations. What else can I try?
A3: If precipitation persists, consider the following:
-
Sonication: Brief sonication of the stock solution before dilution can help ensure it is fully dissolved.[4]
-
Fresh Stock: Prepare a fresh stock solution, as repeated freeze-thaw cycles can degrade the compound or introduce moisture, affecting solubility.[5]
-
Precipitation Inhibitors: In some non-clinical formulations, polymers like PVP/VA have been used to prevent precipitation and prolong supersaturation.[6][7] However, the compatibility of such agents with your specific cell-based assay would need to be validated.
Q4: How does SLF80821178 work?
A4: SLF80821178 is a potent and orally active inhibitor of the Sphingosine-1-Phosphate Transporter (Spns2).[5][8] It inhibits the release of Sphingosine-1-Phosphate (S1P) from cells.[9][10] This upstream modulation of the S1P pathway has therapeutic potential in autoimmune diseases.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use brief sonication to ensure the compound is fully dissolved.[4]
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Determining the Maximum Soluble Concentration in Media
-
Materials: Prepared this compound stock solution in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile 96-well plate, plate reader.
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in your pre-warmed cell culture medium in a 96-well plate.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative assessment, read the absorbance of the plate at a wavelength between 550 and 600 nm. An increase in absorbance indicates precipitation.[1][11]
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway showing the inhibitory action of SLF80821178.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
SLF80821178 hydrochloride cross-reactivity with other transporters
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of SLF80821178 hydrochloride with other transporters.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and orally active inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] It has been shown to inhibit S1P release from HeLa cells with an IC50 of 51 nM.[1][2][3]
Q2: Has the cross-reactivity of this compound with other S1P transporters been evaluated?
A2: Yes, the selectivity of SLF80821178 has been assessed against the S1P transporter Mfsd2b (Major facilitator superfamily domain containing 2B), which is responsible for S1P release from red blood cells. The study found that SLF80821178 had no effect on the release of S1P from mouse red blood cells at concentrations up to 5 µM, indicating selectivity for Spns2 over Mfsd2b.[4]
Q3: Is there any information on the cross-reactivity of this compound with a broader panel of transporters?
A3: Currently, publicly available data on the cross-reactivity of this compound against a comprehensive panel of other transporters is limited. Researchers should exercise caution and may need to perform their own selectivity profiling depending on the biological system and research question.
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits the transport of S1P out of cells by Spns2.[5] This leads to a reduction in the extracellular concentration of S1P, which in turn modulates the S1P signaling pathway. This pathway is crucial for various physiological processes, including lymphocyte trafficking.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected off-target effects observed in my cellular model. | Although selective for Spns2 over Mfsd2b, SLF80821178 may interact with other unknown transporters or proteins in your specific cell type. | - Perform a literature search for known off-target effects of similar compounds. - Consider running a broad transporter screen to identify potential interactions. - Use a structurally different Spns2 inhibitor as a control to see if the effect is target-specific. - Lower the concentration of SLF80821178 to the lowest effective dose to minimize potential off-target effects. |
| Inconsistent results in S1P release assays. | - Cell line variability (ensure consistent passage number and health). - Issues with the LC-MS/MS quantification of S1P. - Degradation of SLF80821178 in the assay medium. | - Standardize cell culture conditions. - Include appropriate positive and negative controls in your assay (e.g., a known Spns2 inhibitor and a vehicle control). - Verify the stability of SLF80821178 under your experimental conditions. - Ensure proper calibration and maintenance of the LC-MS/MS instrument. |
| SLF80821178 appears to be cytotoxic at the concentrations used. | SLF80821178 can be cytotoxic at concentrations of 10 µM and above. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. - The maximum concentration used in counter-screen experiments should not exceed 5 µM. |
Cross-Reactivity Data
The following table summarizes the known cross-reactivity data for SLF80821178.
| Transporter | Assay Type | Organism | Result | Concentration | Reference |
| Spns2 | S1P Release Assay | Human (HeLa cells) | IC50 = 51 nM | - | [1][2][3] |
| Mfsd2b | S1P Release Assay | Mouse (Red Blood Cells) | No effect | Up to 5 µM | [4] |
Experimental Protocols
Protocol: Assessing Spns2 Inhibition via S1P Release Assay in HeLa Cells
This protocol describes a common method to evaluate the inhibitory activity of compounds like SLF80821178 on Spns2-mediated S1P export.[7][8]
Materials:
-
HeLa cells
-
Plasmid DNA encoding human Spns2
-
Transfection reagent
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Fatty acid-free BSA
-
Phosphatase and S1P lyase inhibitors (e.g., sodium fluoride, sodium vanadate, 4-deoxypyridoxine)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HeLa cells in 12-well plates at a density that allows them to reach near confluence in 24-48 hours.
-
Transfection: Transfect the HeLa cells with the Spns2-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. Non-transfected cells or cells transfected with a transport-dead mutant can be used as controls.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing fatty acid-free BSA and inhibitors of S1P catabolism.
-
Add varying concentrations of SLF80821178 (or vehicle control) to the wells.
-
-
S1P Release: Incubate the cells for a defined period (e.g., 18 hours) to allow for S1P release into the medium.
-
Sample Collection: Collect the culture medium from each well.
-
S1P Quantification:
-
Perform a lipid extraction from the collected medium.
-
Quantify the amount of S1P in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the S1P levels to a vehicle-treated control.
-
Plot the percentage of S1P release against the log concentration of SLF80821178.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of SLF80821178 on Spns2.
Caption: Inhibition of the S1P signaling pathway by SLF80821178.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spns2 Inhibitors: SLF80821178 Hydrochloride vs. SLB1122168
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2): SLF80821178 hydrochloride and SLB1122168. Both compounds are instrumental in studying the role of S1P signaling in lymphocyte trafficking and autoimmune diseases. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Executive Summary
This compound and SLB1122168 are both potent inhibitors of Spns2, a key transporter of S1P from lymphatic endothelial cells into the lymph. By inhibiting Spns2, these molecules disrupt the S1P gradient necessary for lymphocyte egress from lymph nodes, leading to a reduction in circulating lymphocytes. This mechanism of action makes them valuable research tools and potential therapeutic agents for autoimmune disorders.
A critical distinction between the two compounds lies in their pharmacokinetic properties. This compound was developed through a structure-activity relationship study focused on the benzoxazole scaffold of SLB1122168, with the primary goal of improving oral bioavailability.[1][2] As a result, this compound is orally active, a significant advantage for in vivo studies and potential clinical applications, whereas SLB1122168 exhibits poor oral bioavailability.[1] In vitro, this compound also demonstrates a higher potency.
Data Presentation
The following tables summarize the key quantitative data for this compound and SLB1122168.
Table 1: In Vitro Efficacy
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Spns2 | S1P release from HeLa cells | 51 nM | [1][2] |
| SLB1122168 | Spns2 | Spns2-mediated S1P release | 94 nM | [1] |
Table 2: In Vivo Characteristics and Efficacy
| Characteristic | This compound | SLB1122168 | Reference |
| Oral Bioavailability | Orally bioavailable | Poor | [1] |
| Effect on Circulating Lymphocytes | ~50% reduction in mice | Dose-dependent decrease | [1][2] |
| Efficacy in EAE Model | Efficacious in a standard multiple sclerosis model | Not reported, but Spns2 deletion is protective | [3][4] |
| Adverse Effects (compared to SRMs) | Does not evoke bradycardia or lung leakage | Not explicitly reported | [3][5] |
Signaling Pathway and Mechanism of Action
Both this compound and SLB1122168 target the Spns2 transporter. Spns2 is located on the surface of lymphatic endothelial cells and is responsible for transporting S1P into the lymph. This creates a high S1P concentration in the lymph relative to the lymph node parenchyma. T and B lymphocytes express S1P receptors (primarily S1PR1), and this S1P gradient is essential for their egress from the lymph nodes into the efferent lymph and subsequently into the bloodstream.
By inhibiting Spns2, these compounds prevent the establishment of the S1P gradient, effectively trapping lymphocytes within the lymph nodes. This leads to lymphopenia (a reduction in the number of circulating lymphocytes) and modulates the immune response. This targeted approach is considered a potential alternative to S1P receptor modulators (SRMs), which can have off-target effects.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Oral Bioavailability of Spns2 Inhibitors: SLF80821178 versus SLB1122168
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oral bioavailability of two Sphingosine-1-Phosphate (S1P) transporter Spns2 inhibitors, SLF80821178 and SLB1122168. The data presented herein is intended to inform preclinical and clinical research decisions by providing a clear, evidence-based assessment of the pharmacokinetic profiles of these compounds.
Executive Summary
SLF80821178 demonstrates a significant advantage over SLB1122168 in terms of oral bioavailability. While SLF80821178 is orally bioavailable, with a reported bioavailability of approximately 30% in rodents, SLB1122168 exhibits poor oral bioavailability.[1][2] This fundamental difference in pharmacokinetic properties is a critical consideration for the selection of a suitable tool compound or therapeutic candidate for in vivo studies and potential clinical development.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for SLF80821178 and SLB1122168.
| Parameter | SLF80821178 | SLB1122168 |
| Oral Bioavailability (F%) | ~30% (in rodents) | Poor/Not orally bioavailable |
| Route of Administration | Oral (gavage) | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg (in mice) | 10 mg/kg (in rats) |
| Time to Maximum Plasma Concentration (Tmax) | 4 hours | 2 hours (i.p.) |
| Maximum Plasma Concentration (Cmax) | >0.5 µM | 4 µM (i.p.) |
| Half-life (t1/2) | 2.4 hours (in mouse)[3] | 8 hours (in rats, i.p.)[3] |
Experimental Protocols
Oral Bioavailability Study of SLF80821178 in Mice
Objective: To determine the pharmacokinetic profile of SLF80821178 following oral administration in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Compound Formulation: SLF80821178 was formulated in a vehicle suitable for oral gavage, such as 10% DMSO and 90% corn oil.[3]
-
Dosing: A single dose of 10 mg/kg of SLF80821178 was administered to the mice via oral gavage.
-
Sample Collection: Blood samples were collected from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of SLF80821178 in the plasma samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).
Systemic Exposure Study of SLB1122168 in Rats (via Intraperitoneal Administration)
Objective: To assess the systemic exposure of SLB1122168 following intraperitoneal administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Formulation: SLB1122168 was dissolved in a vehicle suitable for intraperitoneal injection.
-
Dosing: A single dose of 10 mg/kg of SLB1122168 was administered to the rats via intraperitoneal injection.[3]
-
Sample Collection: Blood samples were collected at predetermined time points after dosing.
-
Sample Processing: Plasma was isolated from the collected blood samples.
-
Bioanalysis: Plasma concentrations of SLB1122168 were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time profile was analyzed to determine pharmacokinetic parameters such as Cmax, Tmax, and half-life.
Mandatory Visualizations
Spns2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Spns2 transporter by SLF80821178 and SLB1122168.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of a test compound.
References
A Comparative Guide: SLF80821178 Hydrochloride vs. Fingolimod - Unraveling Mechanisms of Action in Sphingosine-1-Phosphate Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of SLF80821178 hydrochloride and fingolimod, two modulators of the sphingosine-1-phosphate (S1P) signaling pathway. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to be a valuable resource for researchers in immunology, pharmacology, and drug development.
Introduction
Both this compound and fingolimod impact the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of lymphocyte trafficking.[1] However, they do so through fundamentally different mechanisms. Fingolimod, a first-generation S1P receptor modulator, acts directly on S1P receptors, while this compound targets the upstream transporter responsible for S1P release.[2][3] This guide will dissect these distinct mechanisms, presenting a comprehensive comparison of their biochemical actions, effects on lymphocyte circulation, and potential therapeutic implications.
Mechanism of Action: A Tale of Two Targets
The primary therapeutic effect of both compounds is the reduction of circulating lymphocytes, which is crucial in the context of autoimmune diseases like multiple sclerosis.[4][5] This is achieved by disrupting the S1P gradient that guides lymphocytes out of secondary lymphoid organs.[1][6]
Fingolimod: The S1P Receptor Modulator
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate.[7][8] This active metabolite structurally resembles S1P and acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3][8]
The key to its immunomodulatory effect lies in its action on the S1P1 receptor expressed on lymphocytes.[4] Upon binding, fingolimod-phosphate initially activates the S1P1 receptor, but this is followed by the receptor's internalization and subsequent degradation.[6][7] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the bloodstream and central nervous system.[4][6] This functional antagonism of S1P1 is the primary mechanism behind fingolimod's efficacy.[7]
This compound: The S1P Transporter Inhibitor
In contrast to fingolimod, this compound acts on an upstream component of the S1P pathway. It is a potent and orally active inhibitor of the sphingosine-1-phosphate transporter, Spns2.[2][9] Spns2 is responsible for the release of S1P from cells, which is essential for establishing the S1P gradient necessary for lymphocyte egress.[5][10]
By inhibiting Spns2, this compound blocks the transport of S1P into the lymph and blood, thereby disrupting the signaling cues that guide lymphocytes out of lymphoid tissues.[5][11] This leads to a reduction in circulating lymphocytes.[9][12] A noteworthy distinction is that this compound achieves this effect without significantly altering overall plasma S1P levels, suggesting a more localized disruption of the S1P gradient.[2]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and fingolimod based on available preclinical and in silico data.
| Parameter | This compound | Fingolimod (as Fingolimod-Phosphate) | Reference(s) |
| Primary Target | Sphingosine-1-Phosphate Transporter (Spns2) | Sphingosine-1-Phosphate Receptors (S1P1, S1P3, S1P4, S1P5) | [2][8] |
| IC50 (S1P Release Inhibition) | 51 nM (in HeLa cells) | Not Applicable | [2][9][12][13][14] |
| S1P1 Receptor Binding Affinity (pKd) | Not Applicable | 5.69 - 7.85 | [15][16] |
| Effect on Circulating Lymphocytes (in mice) | ~50% reduction | Up to 90% reduction | [9][11][17][18] |
| Effect on Plasma S1P Levels | No significant change | Not directly applicable (acts on receptors) | [2][11] |
Table 1: Comparison of key quantitative parameters for this compound and fingolimod.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways affected by each compound.
Caption: Fingolimod's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
This section outlines key experimental methodologies for comparing the activities of this compound and fingolimod.
In Vitro S1P Release Assay (for SLF80821178)
Objective: To determine the potency of this compound in inhibiting Spns2-mediated S1P release.
Methodology:
-
Cell Culture: HeLa cells, which endogenously express Spns2, are cultured to confluency.[9]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
S1P Release Stimulation: S1P release is stimulated, for example, by the addition of exogenous sphingosine.
-
S1P Quantification: The concentration of S1P in the cell culture supernatant is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of S1P release inhibition against the log concentration of the compound.[9]
S1P1 Receptor Internalization Assay (for Fingolimod)
Objective: To quantify the ability of fingolimod-phosphate to induce S1P1 receptor internalization.
Methodology:
-
Cell Line: A cell line overexpressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1) is used.
-
Compound Treatment: Cells are treated with varying concentrations of fingolimod-phosphate.
-
Imaging: Receptor internalization is visualized and quantified using high-content imaging or flow cytometry by measuring the decrease in cell surface fluorescence.
-
Data Analysis: The half-maximal effective concentration (EC50) for receptor internalization is determined.
In Vivo Lymphocyte Egress Assay
Objective: To compare the in vivo efficacy of this compound and fingolimod in reducing peripheral blood lymphocyte counts.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are used for the study.
-
Compound Administration: Animals are administered with either vehicle, this compound, or fingolimod via oral gavage.[11]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Lymphocyte Counting: Absolute lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: The percentage reduction in lymphocyte counts compared to the vehicle control group is calculated for each compound and dose.[9][11]
Caption: Comparative experimental workflow.
Potential Advantages and Disadvantages
The distinct mechanisms of action of this compound and fingolimod lead to different pharmacological profiles, each with potential advantages and disadvantages.
Fingolimod:
-
Advantages: Well-established clinical efficacy in multiple sclerosis.[22]
-
Disadvantages: Non-selective binding to multiple S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) can lead to off-target adverse effects, including cardiovascular issues like bradycardia.[23][24][25]
This compound:
-
Advantages: By targeting the upstream S1P transporter Spns2, it may offer a more targeted immunomodulatory effect with a potentially improved safety profile, avoiding the off-target effects associated with direct S1P receptor modulation.[9][11] Preclinical studies suggest it is effective in a multiple sclerosis model without causing the bradycardia associated with S1P receptor modulators.[11]
-
Disadvantages: As a newer investigational compound, its long-term efficacy and safety profile in humans are yet to be established. The maximal reduction in lymphocyte counts appears to be less pronounced than that observed with fingolimod, which could impact its therapeutic efficacy in certain contexts.[11][17]
Conclusion
This compound and fingolimod represent two distinct strategies for modulating the S1P signaling pathway to achieve immunomodulation. Fingolimod acts as a functional antagonist at multiple S1P receptors, leading to profound but potentially less specific effects. In contrast, this compound offers a more targeted approach by inhibiting the S1P transporter Spns2, which may translate to a better safety profile. Further research and clinical investigation are necessary to fully elucidate the comparative therapeutic potential of these two compounds. This guide provides a foundational understanding of their mechanisms of action to aid researchers in designing future studies and advancing the development of novel immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. SLF80821178 - MedChem Express [bioscience.co.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Abstract: Comparison of Blood Lymphocyte Counts and Reported Rates of Infection in Patients Treated with Fingolimod and iDMTs in PREFERMS (2017 Annual Meeting of the Consortium of Multiple Sclerosis Centers) [cmsc.confex.com]
- 19. ahajournals.org [ahajournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Status and CNS Adverse Drug Report of Sphingosine-1-Phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. frontiersin.org [frontiersin.org]
- 25. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Spns2 Inhibitors: A Guide for Researchers
A detailed analysis of the in vivo performance of key Spns2 inhibitors, providing experimental data and protocols to inform preclinical research and drug development.
The transporter Spinster homolog 2 (Spns2) plays a crucial role in regulating lymphocyte trafficking by controlling the egress of these immune cells from lymphoid organs. This is achieved through the export of sphingosine-1-phosphate (S1P), which forms a chemotactic gradient that guides lymphocytes. Inhibition of Spns2 presents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions by sequestering lymphocytes in the lymph nodes. This guide provides a head-to-head comparison of the in vivo efficacy of three prominent Spns2 inhibitors: SLF1081851, SLB1122168, and SLF80821178, based on available preclinical data.
In Vitro Potency of Spns2 Inhibitors
The inhibitory activity of these compounds was first established in vitro using a HeLa cell model overexpressing mouse Spns2. The half-maximal inhibitory concentration (IC50) for S1P release provides a measure of their potency at the cellular level.
| Inhibitor | In Vitro IC50 (µM) | Reference |
| SLF1081851 | 1.93 | [1][2] |
| SLB1122168 | 0.094 | |
| SLF80821178 | 0.051 | [3] |
In Vivo Efficacy: Reduction of Circulating Lymphocytes
A key pharmacodynamic marker for in vivo Spns2 inhibition is the reduction of circulating lymphocytes in animal models. The following table summarizes the reported effects of the inhibitors on lymphocyte counts in mice.
| Inhibitor | Dose | Route of Administration | Animal Model | Time Point | % Lymphocyte Reduction | Reference |
| SLF1081851 | 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6 Mice | 4 hours | ~40% | |
| SLB1122168 | 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6 Mice | 4 hours | ~50% | |
| SLF80821178 | 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6 Mice | 4 hours | ~50% | [3] |
| SLF80821178 | 30 mg/kg | Oral (p.o.) | C57BL/6 Mice | 4 hours | ~50% | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Spns2 Target Engagement of SLF80821178: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SLF80821178 with alternative molecules for validating target engagement of Spinster homolog 2 (Spns2), a critical transporter of sphingosine-1-phosphate (S1P). The presented data and experimental protocols will aid researchers in designing and interpreting studies aimed at modulating the S1P signaling pathway.
Introduction to Spns2 and S1P Signaling
Spinster homolog 2 (Spns2) is a transmembrane protein that facilitates the transport of the signaling lipid sphingosine-1-phosphate (S1P) out of cells. Extracellular S1P plays a crucial role in a multitude of physiological processes, including lymphocyte trafficking, vascular development, and immune responses, by binding to a family of five G protein-coupled receptors (S1P1-5).[1] Dysregulation of S1P signaling is implicated in various autoimmune diseases, inflammatory conditions, and cancer. Consequently, Spns2 has emerged as a promising therapeutic target for modulating S1P levels and its downstream effects.
SLF80821178 is a potent and orally active inhibitor of Spns2.[2][3] By blocking the export of S1P, SLF80821178 effectively reduces the extracellular concentration of this signaling lipid, thereby interfering with S1P receptor-mediated signaling. A key pharmacodynamic marker for in vivo target engagement of Spns2 inhibitors is a dose-dependent decrease in peripheral blood lymphocyte counts.[4][5]
Comparative Analysis of Spns2 Inhibitors
This section compares the in vitro potency and in vivo effects of SLF80821178 with other relevant compounds.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of SLF80821178 and an alternative Spns2 inhibitor, SLF1081851, in a cell-based S1P release assay.
| Compound | Target | Assay System | IC50 | Reference |
| SLF80821178 | Spns2 | S1P release from HeLa cells | 51 nM | [2][3] |
| SLF1081851 | Spns2 | S1P release from U-937 and HeLa cells | 1.9 µM | [5] |
In Vivo Efficacy: Lymphocyte Reduction
A primary physiological effect of inhibiting Spns2-mediated S1P transport is the reduction of circulating lymphocytes. This occurs because S1P gradients are essential for the egress of lymphocytes from lymphoid organs. The table below compares the in vivo efficacy of SLF80821178 with the S1P receptor modulator, fingolimod.
| Compound | Mechanism of Action | Animal Model | Maximum Lymphocyte Reduction | Reference |
| SLF80821178 | Spns2 Inhibition | Mice | ~50% | [4][5] |
| Fingolimod | S1P Receptor Modulation | Mice | ~90% | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Spns2-Dependent S1P Export Assay
This assay measures the ability of a compound to inhibit the Spns2-mediated release of S1P from cells.
Materials:
-
HeLa cells
-
Plasmid DNA encoding mouse Spns2
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine and sodium fluoride)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Test compounds (e.g., SLF80821178)
-
LC-MS/MS system for S1P quantification
Protocol:
-
Cell Culture and Transfection: Culture HeLa cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with the Spns2-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect a separate batch of cells with an empty vector.
-
Cell Seeding: After 24 hours, seed the transfected HeLa cells into 24-well plates at an appropriate density.
-
Inhibitor Treatment: The following day, replace the culture medium with a serum-free medium containing S1P lyase and phosphatase inhibitors, fatty acid-free BSA, and the desired concentrations of the test compound.
-
S1P Export: Incubate the cells for 18 hours to allow for S1P synthesis and export.
-
Sample Collection: Collect the cell culture supernatant.
-
S1P Quantification: Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of S1P export inhibition against the compound concentration.
Quantification of S1P by LC-MS/MS
This protocol outlines the general steps for quantifying S1P in biological matrices.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Internal standard (e.g., C17-S1P)
-
Methanol
-
Chloroform
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system with a C18 reverse-phase column
Protocol:
-
Sample Preparation: To a known volume of the biological sample, add a known amount of the internal standard.
-
Protein Precipitation and Lipid Extraction: Add ice-cold methanol to precipitate proteins. Perform a liquid-liquid extraction using chloroform to isolate the lipids, including S1P.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent mixture (e.g., methanol/water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and ammonium acetate, and acetonitrile/isopropanol with formic acid).
-
Detection and Quantification: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify S1P and the internal standard based on their specific precursor and product ion transitions.
-
Data Analysis: Calculate the concentration of S1P in the original sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.
In Vivo Lymphocyte Count Measurement
This protocol describes the procedure for quantifying circulating lymphocytes in mice following treatment with a test compound.
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound (e.g., SLF80821178) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte surface markers (if using flow cytometry)
Protocol:
-
Animal Dosing: Administer the test compound or vehicle control to the mice at the desired dose and route of administration.
-
Blood Collection: At specified time points after dosing, collect blood samples from the mice via a suitable method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes to prevent coagulation.
-
Lymphocyte Quantification:
-
Automated Hematology Analyzer: Analyze the whole blood samples using an automated hematology analyzer to obtain a complete blood count, including the absolute lymphocyte count.
-
Flow Cytometry: If a more detailed analysis of lymphocyte subpopulations is required, lyse the red blood cells and stain the remaining white blood cells with fluorescently labeled antibodies against specific lymphocyte markers (e.g., CD3 for T cells, B220 for B cells). Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of different lymphocyte populations.
-
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle-treated control group to determine the percentage of lymphocyte reduction.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: S1P signaling pathway and the inhibitory action of SLF80821178 on the Spns2 transporter.
Caption: Experimental workflow for the Spns2-dependent S1P export assay.
Caption: Workflow for in vivo measurement of circulating lymphocytes.
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SLF80821178 Hydrochloride and Other S1P Modulators for Researchers
This guide provides a detailed comparison of the novel sphingosine-1-phosphate (S1P) modulator, SLF80821178 hydrochloride, with other established S1P modulators. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Executive Summary
This compound represents a new class of S1P signaling modulators, acting as a potent and orally active inhibitor of the S1P transporter, Spinster homolog 2 (Spns2). This mechanism fundamentally differs from approved S1P modulators like fingolimod, siponimod, ozanimod, and ponesimod, which function as agonists and functional antagonists of S1P receptors. By inhibiting Spns2, this compound blocks the release of S1P from cells, thereby modulating the S1P gradient crucial for lymphocyte trafficking. This distinct mechanism of action may offer a different efficacy and safety profile compared to direct receptor modulators.
Mechanism of Action: A Tale of Two Strategies
The therapeutic effects of S1P modulators in autoimmune diseases primarily stem from their ability to reduce the egress of lymphocytes from secondary lymphoid organs, thereby limiting their infiltration into sites of inflammation. However, this compound and traditional S1P receptor modulators achieve this through different upstream and downstream interventions in the S1P signaling pathway.
This compound: Targeting S1P Transport
This compound inhibits Spns2, a transporter protein responsible for the export of S1P from various cell types, including endothelial cells.[1] This blockade of S1P release into the extracellular environment disrupts the S1P concentration gradient that lymphocytes follow to exit lymphoid tissues.[1]
S1P Receptor Modulators: Direct Receptor Engagement
In contrast, compounds like fingolimod, siponimod, ozanimod, and ponesimod are structural analogs of S1P. They act as agonists at one or more of the five S1P receptors (S1P1-5).[2] Upon binding, they initially activate the receptor but subsequently lead to its internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient.[3] This "functional antagonism" at the S1P1 receptor subtype on lymphocytes is the key to their immunomodulatory effects.[3]
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Potency of SLF80821178 and Other Spns2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the novel Sphingosine-1-Phosphate Transporter 2 (Spns2) inhibitor, SLF80821178, with other known Spns2 inhibitors. The information is supported by experimental data from published literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Spns2 and S1P Signaling
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and hearing.[1] S1P is synthesized intracellularly and is transported into the extracellular space by transporters like Spns2, which is predominantly expressed in endothelial cells.[2][3] Extracellular S1P then binds to one of five G-protein coupled receptors (S1P1-5) on target cells, initiating downstream signaling cascades.[2] The gradient of S1P between lymph and blood is critical for lymphocyte egress from lymphoid organs.[2] Inhibition of Spns2 disrupts this gradient, leading to a reduction in circulating lymphocytes, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[2][3][4]
S1P Signaling Pathway
The following diagram illustrates the role of Spns2 in the S1P signaling pathway.
Caption: Role of Spns2 in S1P transport and signaling.
In Vitro Potency Comparison of Spns2 Inhibitors
The following table summarizes the in vitro potency (IC50) of SLF80821178 and other published Spns2 inhibitors. The IC50 values were determined using an in vitro S1P release assay with Spns2-expressing HeLa cells.
| Compound | IC50 (nM) | Reference |
| SLF80821178 | 51 ± 3 | [4][5][6][7][8][9] |
| SLB1122168 | 94 ± 6 | [5] |
| SLF1081851 | 900 | [2] |
| Imidazole-based inhibitor (7b) | 1400 ± 300 | [10] |
Experimental Protocols
In Vitro S1P Release Assay
This assay measures the ability of a compound to inhibit the transport of S1P out of cells engineered to express Spns2.
Experimental Workflow
Caption: Workflow for the in vitro S1P release assay.
Detailed Methodology
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media. The cells are then transfected with a plasmid DNA encoding for mouse Spns2.[5][11] A control group of cells can be transfected with a transport-dead mutant of Spns2 (Spns2Arg200Ser) or be non-transfected to establish baseline S1P levels.[11]
-
Compound Treatment: The transfected HeLa cells are seeded into culture plates. After adherence, the cells are treated with varying concentrations of the test compounds, including SLF80821178 and other inhibitors.[5] A control group receives no inhibitor.[5][11]
-
Inhibition of S1P Degradation: To prevent the intracellular degradation of S1P and ensure its export is the primary determinant of extracellular levels, inhibitors of S1P lyase and S1P phosphatase are added to the culture media. These inhibitors include 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[11]
-
S1P Export and Sample Collection: The cells are incubated for a specific period to allow for the Spns2-mediated export of S1P into the surrounding media. Following incubation, the cell media is collected for analysis.[5][11]
-
S1P Quantification: The collected media is subjected to an extraction process to isolate S1P. The concentration of S1P in the extracts is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][11]
-
Data Analysis: The amount of S1P in the media of compound-treated cells is compared to the amount in the media of untreated control cells to determine the percent inhibition of S1P transport.[5][11] A dose-response curve is generated by plotting the percent inhibition against the concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of S1P transport, is then calculated from this curve.[5]
Conclusion
The available in vitro data consistently demonstrates that SLF80821178 is a highly potent inhibitor of the Spns2 transporter, with an IC50 value of 51 nM.[4][5][6][7][8][9] This represents a significant improvement in potency compared to earlier Spns2 inhibitors such as SLF1081851 and the imidazole-based inhibitor 7b.[2][10] The detailed experimental protocol provided should enable other researchers to conduct similar in vitro potency assessments of novel Spns2 inhibitors. The development of potent and specific Spns2 inhibitors like SLF80821178 provides valuable tools for further elucidating the biological roles of Spns2 and for the potential development of new therapeutics for autoimmune diseases and other conditions where S1P signaling is dysregulated.[4][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents - American Chemical Society [acs.digitellinc.com]
- 3. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Side Effect Profiles: SLF80821178 vs. S1P Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cardiovascular side effect profiles of the novel Spns2 inhibitor, SLF80821178, and the established class of Sphingosine-1-Phosphate (S1P) receptor modulators. This analysis is supported by available preclinical data and outlines the differing mechanisms of action that likely contribute to their distinct cardiovascular safety profiles.
The development of therapeutics targeting the S1P pathway has been a significant advancement in the treatment of autoimmune diseases. However, the on-target cardiovascular side effects of S1P receptor modulators, such as fingolimod, siponimod, ozanimod, and ponesimod, remain a clinical concern. SLF80821178, a potent and orally active inhibitor of the S1P transporter Spns2, represents a novel approach that is hypothesized to offer an improved safety profile.[1][2]
Mechanism of Action: A Key Differentiator
S1P receptor modulators are functional antagonists that bind to S1P receptors on the surface of lymphocytes, leading to their internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby reducing the circulating lymphocyte count and suppressing the inflammatory response. However, S1P receptors, particularly S1P1 and S1P3, are also expressed on cardiac and vascular endothelial cells. The engagement of these receptors by S1P modulators is responsible for the observed cardiovascular side effects, most notably bradycardia (a slowing of the heart rate) and hypertension (high blood pressure).
In contrast, SLF80821178 acts upstream by inhibiting Spns2, a transporter protein responsible for the release of S1P from cells.[1][2] By blocking S1P transport, SLF80821178 reduces the extracellular concentration of S1P available to bind to its receptors. This upstream inhibition is theorized to provide a more targeted immunomodulatory effect with fewer off-target cardiovascular consequences.
Head-to-Head Preclinical Evidence
A recent preclinical study directly compared the effects of SLF80821178 with the S1P receptor modulator fingolimod in a model of multiple sclerosis. The findings from this study are pivotal in understanding their differential cardiovascular impact. Notably, the study reported that SLF80821178 did not cause a decrease in heart rate, a hallmark side effect of fingolimod.[3][4]
Comparative Cardiovascular Side Effect Profile
The following table summarizes the known cardiovascular side effects based on available preclinical and clinical data.
| Side Effect | SLF80821178 | S1P Receptor Modulators (Fingolimod, Siponimod, Ozanimod, Ponesimod) |
| Bradycardia | Not observed in preclinical models.[3][4] | Well-documented, particularly a first-dose phenomenon. |
| Hypertension | Data not yet available. However, studies on mice lacking endothelial Spns2 show increased blood pressure, suggesting a potential for this side effect.[5] | A known class effect, with varying incidence among different modulators. |
| Atrioventricular Block | Data not yet available. | Reported, particularly with fingolimod. |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for assessing cardiovascular side effects, the following diagrams are provided.
Experimental Protocols
In Vivo Cardiovascular Safety Assessment
The standard preclinical evaluation of cardiovascular safety is conducted in accordance with ICH S7A and S7B guidelines.[5] A common experimental design involves the following steps:
-
Animal Model: Conscious, telemetered animals (commonly dogs or non-human primates) are used to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia. Rodent models are also utilized for earlier screening.
-
Baseline Measurements: Prior to drug administration, baseline data for electrocardiogram (ECG), blood pressure, and heart rate are collected over a sufficient period to establish a stable baseline.
-
Drug Administration: The test compound (e.g., SLF80821178 or an S1P receptor modulator) is administered, typically via the intended clinical route (e.g., oral gavage). A range of doses, including and exceeding the anticipated therapeutic exposure, is evaluated.
-
Continuous Monitoring: Following administration, cardiovascular parameters are continuously monitored for a specified period, often 24 hours or longer, to capture the full pharmacokinetic and pharmacodynamic profile of the drug.
-
Data Analysis: The collected data is analyzed to detect any statistically significant changes from baseline in parameters such as heart rate, blood pressure, and various ECG intervals (e.g., PR, QRS, QT). The QT interval is of particular importance as its prolongation can be a predictor of proarrhythmic risk.
Spns2 Inhibition Assay
To determine the potency of SLF80821178, an in vitro assay measuring the inhibition of S1P release is employed.
-
Cell Line: A suitable cell line, such as HeLa cells, is transfected to overexpress the Spns2 transporter.
-
Incubation: The cells are incubated with varying concentrations of the inhibitor (SLF80821178).
-
S1P Quantification: After the incubation period, the amount of S1P released into the cell culture medium is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in S1P release (IC50) is calculated to determine its potency.
Conclusion
The available preclinical data suggests that SLF80821178, by targeting the S1P transporter Spns2, may offer a significant advantage over S1P receptor modulators in terms of cardiovascular safety, particularly concerning bradycardia. The absence of a direct effect on heart rate in preclinical models is a promising finding. However, further investigation into other potential cardiovascular effects, such as changes in blood pressure, is warranted. As research progresses, a more complete understanding of the cardiovascular profile of SLF80821178 will emerge, clarifying its potential as a safer alternative for the treatment of autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Comparative Analysis of SLF80821178 Activity Across Diverse Cell Lines
An essential guide for researchers in drug discovery and development, this document provides a comprehensive cross-validation of the Spns2 inhibitor SLF80821178's activity in various cell lines. It includes a direct comparison with its analogue, SLF1081851, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
SLF80821178 has emerged as a potent and orally active inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homologue 2 (Spns2).[1][2] Spns2 plays a crucial role in regulating the extracellular concentration of S1P, a signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[3][4] Dysregulation of the S1P signaling pathway is implicated in various pathologies, including cancer.[3][5] This guide offers a comparative overview of SLF80821178's inhibitory activity, providing valuable data for researchers investigating the therapeutic potential of targeting the S1P/Spns2 axis.
Comparative Activity of Spns2 Inhibitors
The inhibitory potency of SLF80821178 and its predecessor, SLF1081851, has been evaluated in several cell lines. The half-maximal inhibitory concentration (IC50) for S1P release is a key metric for assessing the efficacy of these compounds. The available data is summarized in the table below.
| Cell Line | Cell Type | Spns2 Expression | SLF80821178 IC50 (nM) | SLF1081851 IC50 (µM) |
| HeLa | Human Cervical Cancer | Transfected | 51 | 1.93 |
| U-937 | Human Histiocytic Lymphoma | Endogenous | 15 | 1.67 |
| Lymph Endothelial Cells (LECs) | Primary Mouse Cells | Endogenous | 23 | Not Reported |
| THP-1 | Human Acute Monocytic Leukemia | Endogenous | Not Reported | 1.78 |
| Mouse Kidney Pericytes | Primary Mouse Cells | Endogenous | Not Reported | 1.45 |
Data compiled from multiple sources.[6][7]
SLF80821178 demonstrates a significant increase in potency, being approximately 50-fold more active than SLF1081851 in HeLa cells.[8] Its activity in the U-937 human leukemia cell line and primary lymph endothelial cells is also in the nanomolar range, highlighting its potential for further investigation in hematological malignancies and conditions involving lymphatic vessel function.
The S1P Signaling Pathway and Spns2 Inhibition
The transport of S1P across the cell membrane is a critical step in the S1P signaling cascade. Intracellular S1P is synthesized by sphingosine kinases and can be either degraded or transported out of the cell by transporters like Spns2. Extracellular S1P then binds to a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling pathways that influence cell fate.
Figure 1. The S1P signaling pathway and the mechanism of action of SLF80821178.
Experimental Methodologies
Accurate assessment of Spns2 inhibitor activity relies on robust experimental protocols. The following sections detail the methodology for the S1P release assay used to generate the data in this guide.
S1P Release Assay
This assay quantifies the amount of S1P released from cells into the extracellular medium, providing a direct measure of Spns2 transporter activity.
Figure 2. Workflow for the Spns2-dependent S1P release assay.
Protocol Details:
-
Cell Culture: Cells are cultured in appropriate media and conditions. For cells with low endogenous Spns2 expression, such as HeLa, transient or stable transfection with a Spns2 expression vector is performed.[6]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the Spns2 inhibitor (e.g., SLF80821178 or SLF1081851) for a defined period.
-
S1P Release: The cells are incubated in a serum-free medium, often supplemented with fatty-acid-free bovine serum albumin (BSA) to act as a carrier for the released S1P.[6]
-
Medium Collection and Lipid Extraction: The extracellular medium is collected, and lipids, including S1P, are extracted using an appropriate organic solvent method.
-
S1P Quantification: The amount of S1P in the extracts is quantified using a sensitive and specific method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: The S1P levels are normalized to a control (vehicle-treated) group, and the IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
SLF80821178 is a highly potent Spns2 inhibitor with demonstrated activity in both cancer cell lines and primary cells. Its significantly improved potency over earlier generation inhibitors like SLF1081851 makes it a valuable tool for studying the role of Spns2 in health and disease.
The current data, while promising, is limited to a few cell lines. Further cross-validation of SLF80821178's activity across a broader panel of cancer cell lines, particularly from solid tumors such as lung, breast, and prostate cancer, is warranted. Such studies will be crucial in elucidating the therapeutic potential of Spns2 inhibition in a wider range of malignancies and will guide the future clinical development of this promising class of inhibitors. The role of Spns2 in cancer appears to be context-dependent, with reports suggesting both pro- and anti-tumorigenic functions in different cancer types.[3][9] Therefore, a thorough characterization of SLF80821178's effects on cell proliferation, migration, and survival in various cancer models is a critical next step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Critical Role of Spns2, a Sphingosine-1-Phosphate Transporter, in Lung Cancer Cell Survival and Migration | PLOS One [journals.plos.org]
- 4. Spinster homolog 2 in cancers, its functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SLF80821178 Hydrochloride
Disclaimer: This document provides guidance on the proper disposal of SLF80821178 hydrochloride based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and General Principles
Given that this compound is a biologically active, research-grade chemical compound and a hydrochloride salt, it should be handled with care. In the absence of specific data, a cautious approach is warranted.
General Principles for Handling Uncharacterized Chemical Waste:
-
Treat as Hazardous: All waste chemicals, especially novel or uncharacterized compounds, should be treated as hazardous unless confirmed otherwise by a qualified professional.[1]
-
Avoid Sewer Disposal: Hazardous chemicals must never be poured down the drain.[2][3]
-
Segregate Waste: Different types of chemical waste should be collected in separate, compatible containers to prevent dangerous reactions.[3][4]
-
Label Containers Clearly: All waste containers must be accurately labeled with their contents and the words "Hazardous Waste."[5][6]
-
Consult EHS: Your institution's EHS office is the primary resource for guidance on chemical waste disposal and is responsible for the final collection and disposal of hazardous materials.[1][2]
Potential Hazard Profile (Inferred)
| Hazard Type | Rationale | Recommended Precautions |
| Corrosivity | As a hydrochloride salt, it is acidic and may be corrosive to skin, eyes, and mucous membranes.[7] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. |
| Toxicity | As a biologically active small molecule inhibitor, it is designed to have physiological effects. The full toxicological profile is likely not known. | Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated area or a fume hood. |
| Reactivity | The reactivity profile is unknown. It should not be mixed with other chemicals, especially bases or strong oxidizing agents, without a proper risk assessment. | Segregate from incompatible materials.[3] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Identify and Segregate Waste Streams Properly segregate the waste at the point of generation.[4] Do not mix different types of waste.
Waste Segregation and Container Guide
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound powder. | Original manufacturer's container or a clearly labeled, sealed, and compatible container (e.g., glass or polyethylene).[8] |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO, saline, or other solvents). | A compatible, leak-proof container with a screw-on cap.[8] The container must be chemically resistant to the solvent used. |
| Contaminated Labware (Sharps) | Needles, syringes, glass pipettes, or broken glass contaminated with the compound. | A designated, puncture-resistant sharps container labeled "Hazardous Waste" and listing the chemical contaminant.[8][9] |
| Contaminated Labware (Non-Sharps) | Gloves, pipette tips, bench paper, and other disposable items contaminated with the compound. | Double-bagged in clear or yellow plastic bags, clearly labeled as "Hazardous Waste" with the chemical name.[8] |
Step 3: Label Waste Containers As soon as waste is first added to a container, it must be labeled.[1][5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The name of the Principal Investigator (PI) and laboratory location.[6]
-
An indication of the hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6] This area must be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
-
Equipped with secondary containment (e.g., a tray or tub) to contain spills.[8]
Step 5: Arrange for Final Disposal Contact your institution's EHS department to schedule a pickup for your hazardous waste.[1][2] Do not attempt to dispose of the chemical waste through regular trash or by incineration yourself. All final disposal must be handled by licensed professionals in accordance with EPA and local regulations.[6][10]
Empty Container Disposal Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[5]
-
Rinse the container three times with a suitable solvent that can dissolve the compound.[5][11]
-
Collect the rinsate as hazardous liquid waste.[3]
-
After triple-rinsing, deface or remove the original label.[11]
-
The clean, air-dried container may then be disposed of in the regular trash or recycling, as per your institution's policy.[5][11]
Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling SLF80821178 Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling SLF80821178 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
As a potent, orally active inhibitor of the sphingosine-1-phosphate transporter (Spns2), this compound requires stringent handling procedures to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) and hydrochloride salts of complex organic molecules.
Engineering Controls: The First Line of Defense
Before personal protective equipment is considered, appropriate engineering controls must be in place to minimize exposure.[1][2] All work with solid or powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation of the substance.[1][3]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound. This equipment should be worn at all times when there is a potential for exposure.
| Protection Type | Specific Equipment | Key Considerations |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Inspect gloves for tears or punctures before and after use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[4][5] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn to protect against splashes. A face shield offers an additional layer of protection for the entire face.[5][6] |
| Respiratory Protection | NIOSH-approved respirator with P100 filters (for solids) | Required when handling the compound as a powder or when there is a risk of aerosol generation. Ensure proper fit testing and training.[6] |
| Body Protection | Disposable, solid-front lab coat or coveralls (e.g., Tyvek®) | Should be worn over personal clothing and removed before leaving the laboratory.[7][8] |
| Foot Protection | Closed-toe shoes | Sandals or other open-toed footwear are not permitted in the laboratory.[3][4] |
PPE Selection and Use Workflow
The following diagram outlines the logical steps for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection, Donning, and Doffing when Handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and secure location.
-
Avoid creating dust when handling the solid form.
Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing the appropriate PPE, cover the spill with an absorbent material for liquids or carefully scoop the solid material.
-
Clean the spill area with a suitable deactivating agent, if known, or a detergent and water solution.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous pharmaceutical waste.[9][10]
-
Dispose of this waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.[9][11] Incineration at a licensed facility is often the preferred method for the disposal of potent pharmaceutical compounds.[11][12] Do not dispose of this compound down the drain or in the regular trash.[12][13]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and productive research environment.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. zmshealthbio.com [zmshealthbio.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3m.com [3m.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. anentawaste.com [anentawaste.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. Disposing of expired drugs and chemicals: new options for compounders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
